Antifungal agent 25
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H14ClFN4OS |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
2-(6-chloro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C20H14ClFN4OS/c21-15-4-1-13-7-18(28-17(13)8-15)19-25-20(10-27-19,9-26-12-23-11-24-26)14-2-5-16(22)6-3-14/h1-8,11-12H,9-10H2 |
InChI Key |
KTOAMCQQWXLGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC3=C(S2)C=C(C=C3)Cl)(CN4C=NC=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Antifungal Agent 25: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 25 is a potent, broad-spectrum antifungal compound that demonstrates significant activity against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its fungistatic and fungicidal effects by targeting and inhibiting a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1] Ergosterol is an essential sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.
By inhibiting CYP51, this compound blocks the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, a critical step in the production of ergosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The altered membrane composition compromises its structural integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[1]
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound
The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.
Quantitative Data
The antifungal activity and specificity of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans (SC5314) | <0.03 |
| Candida albicans (GIM 2.194) | <0.03 |
| Cryptococcus neoformans (GIM 2.209) | <0.03 |
| Candida tropicalis (GIM 2.183) | 0.25 |
| Aspergillus fumigatus (cgmcc 3.7795) | 0.5 |
| Fluconazole-resistant Candida albicans (CaR) | 0.5 |
| Fluconazole and itraconazole-resistant Candida albicans (17#) | >64 |
Data sourced from MedChemExpress.[1]
Table 2: In Vitro Inhibitory Activity of this compound on Human Cytochrome P450 Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | α-naphthoflavone | 4.47 |
| CYP2C9 | sulfaphenazole | 2.87 |
| CYP2C19 | ticlopidine | 1.04 |
| CYP2D6 | quinidine | 31.3 |
| CYP3A4 | ketoconazole | 10.1 |
Data sourced from MedChemExpress.[1] These data suggest a lower likelihood of drug-drug interactions mediated by the inhibition of these major human CYP enzymes.
Experimental Protocols
The following sections detail the likely methodologies used to determine the mechanism of action and antifungal activity of this compound. These protocols are based on established standards in the field, as the specific experimental details from the primary literature were not fully accessible.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay is designed to measure the inhibitory effect of this compound on the enzymatic activity of CYP51.
Objective: To determine the concentration of this compound required to inhibit 50% of the CYP51 enzymatic activity (IC50).
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Organic solvent for dissolving the compound and substrate (e.g., DMSO)
-
HPLC system with a suitable column and detector for product analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a stock solution of lanosterol in a suitable solvent.
-
Prepare the NADPH regenerating system in assay buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or microplate well, combine the assay buffer, recombinant CYP51, and cytochrome P450 reductase.
-
Add the various concentrations of this compound or vehicle control (DMSO) to the respective tubes/wells.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding lanosterol and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or acetonitrile).
-
Extract the sterols from the reaction mixture using an appropriate organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a mobile phase compatible with the HPLC analysis.
-
-
Analysis:
-
Analyze the samples by HPLC to separate and quantify the remaining substrate (lanosterol) and the product.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, is a common procedure.
Objective: To determine the MIC of this compound against various fungal strains.
Materials:
-
Fungal strains to be tested
-
This compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Experimental Workflow Visualization
The following diagram provides a conceptual workflow for the evaluation of a novel antifungal agent like this compound.
Conclusion
This compound is a promising antifungal candidate with a well-defined mechanism of action targeting the fungal-specific ergosterol biosynthesis pathway. Its potent in vitro activity, including against drug-resistant strains, and its favorable selectivity profile highlight its potential for further development as a therapeutic agent for the treatment of invasive fungal infections. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on this and similar classes of antifungal compounds.
References
The Structure-Activity Relationship of Antifungal Agent 25: A Deep Dive into a New Class of Ergosterol Biosynthesis Inhibitors
For Immediate Release
A novel class of antifungal agents, exemplified by the potent compound designated "Antifungal agent 25," has demonstrated significant promise in combating a broad spectrum of fungal pathogens, including drug-resistant strains. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this new chemical scaffold, 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives. The primary mechanism of action for this class of compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] This document details the quantitative antifungal data, experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental processes.
Core Structure and Pharmacophore
The foundational structure of this antifungal series consists of a 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole core. The exploration of various substitutions on this scaffold has revealed critical insights into the features essential for potent antifungal activity.
Quantitative Structure-Activity Relationship (SAR)
The antifungal efficacy of "this compound" and its analogs has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant fungal strains. The data, summarized below, highlights the impact of specific structural modifications on antifungal potency.
Table 1: In Vitro Antifungal Activity (MIC, µg/mL) of Key Analogs
| Compound | R1 | R2 | C. albicans (SC5314) | C. albicans (Fluconazole-Resistant) | C. neoformans (GIM 2.209) | A. fumigatus (cgmcc 3.7795) |
| This compound (A31) | H | 4-F | <0.03 | 0.5 | <0.03 | 0.5 |
| A30 | H | H | 0.06 | 1 | 0.06 | 1 |
| A32 | H | 4-Cl | <0.03 | 0.5 | 0.06 | 1 |
| A33 | 5-F | 4-F | <0.03 | 0.25 | <0.03 | 0.25 |
| A34 | 5-Cl | 4-F | <0.03 | 0.5 | <0.03 | 0.5 |
| Fluconazole | - | - | 0.25 | >64 | 4 | >64 |
| Itraconazole | - | - | 0.06 | 1 | 0.06 | 0.25 |
Data compiled from Zhao L, et al. Eur J Med Chem. 2022; 228:113987.[1]
Key SAR Insights:
-
Substitution on the 4-phenyl ring (R2): Introduction of a fluorine atom at the 4-position of the phenyl ring (as in this compound/A31) generally enhances antifungal activity compared to the unsubstituted analog (A30).
-
Substitution on the benzo[b]thiophene ring (R1): The addition of a fluorine or chlorine atom at the 5-position of the benzo[b]thiophene ring, in conjunction with a 4-fluoro substituent on the phenyl ring (A33 and A34), maintains or slightly improves the potent antifungal activity, particularly against fluconazole-resistant C. albicans and A. fumigatus.
-
Broad-Spectrum Activity: The optimized compounds, such as this compound (A31) and A33, exhibit a broad spectrum of activity, inhibiting the growth of yeasts (Candida, Cryptococcus) and molds (Aspergillus) at low concentrations.[1]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This class of antifungal agents targets the fungal cell membrane by disrupting the biosynthesis of ergosterol, an essential sterol component.[2][3] Specifically, "this compound" acts as an inhibitor of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.[2][3]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this antifungal agent series.
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Strains: A panel of fungal strains, including standard strains and clinical isolates of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, were used.
-
Media: RPMI 1640 medium buffered with MOPS was used for the assays.
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Assay Procedure:
-
The antifungal compounds were serially diluted in 96-well microtiter plates.
-
The standardized fungal inoculum was added to each well.
-
Plates were incubated at 35°C for 24-48 hours.
-
The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.
-
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the inhibition of ergosterol production in fungal cells to confirm the mechanism of action.
-
Fungal Culture: Candida albicans cells were grown to the mid-logarithmic phase in yeast extract-peptone-dextrose (YPD) medium.
-
Treatment: The fungal cultures were treated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Sterol Extraction:
-
Cells were harvested by centrifugation.
-
The cell pellet was saponified with alcoholic potassium hydroxide.
-
Non-saponifiable lipids (sterols) were extracted with n-heptane.
-
-
Analysis: The extracted sterols were analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify lanosterol and ergosterol. A decrease in the ergosterol peak and an accumulation of the lanosterol peak, relative to untreated controls, indicate inhibition of CYP51.
Caption: Workflow for the evaluation of this compound.
Conclusion
The 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole scaffold represents a promising new class of broad-spectrum antifungal agents. The structure-activity relationship studies have identified key substitutions that enhance potency against a range of fungal pathogens, including those resistant to current therapies. The mechanism of action, through the inhibition of CYP51 in the ergosterol biosynthesis pathway, is a well-validated target for antifungal drug development. Further optimization of this scaffold, focusing on pharmacokinetic and toxicological properties, is warranted to advance these promising compounds toward clinical development.
References
- 1. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction of antifungal dual-target (SE, CYP51) pharmacophore models and the discovery of novel antifungal inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03713F [pubs.rsc.org]
An In-depth Technical Guide to the Identification and Validation of the Target for Antifungal Agent 25
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents with well-defined mechanisms of action. This technical guide provides a comprehensive overview of the core processes involved in the identification and validation of the molecular target for a potent, broad-spectrum antifungal, herein referred to as Antifungal Agent 25. This document details the experimental methodologies, quantitative data, and logical frameworks used to elucidate its mechanism of action, offering a blueprint for researchers engaged in antifungal drug discovery.
This compound has been identified as an inhibitor of the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity. Specifically, its primary target has been pinpointed as lanosterol 14α-demethylase (CYP51), a key enzyme in this pathway.[1] The selective inhibition of fungal CYP51 over its human orthologs is a cornerstone of the azole class of antifungals and represents a validated strategy for therapeutic intervention.[2][3]
Quantitative Data Summary
The antifungal activity and selectivity of this compound have been quantitatively assessed through various assays. The following tables summarize the minimum inhibitory concentrations (MICs) against a panel of fungal pathogens and the half-maximal inhibitory concentrations (IC50) against human cytochrome P450 enzymes, demonstrating its potency and selectivity profile.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Strains
| Fungal Strain | Strain Type | MIC (µg/mL) |
| Candida albicans (SC5314) | Wild-Type | <0.03[1] |
| Candida albicans (GIM 2.194) | Wild-Type | <0.03[1] |
| Candida albicans (CaR) | Fluconazole-Resistant | 0.5[1] |
| Candida albicans (17#) | Fluconazole & Itraconazole-Resistant | >64[1] |
| Cryptococcus neoformans (GIM 2.209) | Wild-Type | <0.03[1] |
| Candida tropicalis (GIM 2.183) | Wild-Type | 0.25[1] |
| Aspergillus fumigatus (cgmcc 3.7795) | Wild-Type | 0.5[1] |
Table 2: IC50 Values of this compound Against Human Cytochrome P450 (CYP) Isoforms
| CYP Isoform | Substrate/Inhibitor | IC50 (µM) |
| CYP1A2 | α-naphthoflavone | 4.47[1] |
| CYP2C9 | sulfaphenazole | 2.87[1] |
| CYP2C19 | ticlopidine | 1.04[1] |
| CYP2D6 | quinidine | 31.3[1] |
| CYP3A4 | ketoconazole | 10.1[1] |
Experimental Protocols
The identification and validation of CYP51 as the target of this compound would involve a multi-faceted approach, integrating genetic, biochemical, and biophysical methods. The following are detailed methodologies for key experiments typically employed in such a workflow.
Target Identification using Chemical Genomics
Chemical genomic profiling in the model yeast Saccharomyces cerevisiae is a powerful tool for hypothesis generation regarding a compound's mechanism of action.[4][5][6]
a) Haploinsufficiency Profiling (HIP):
-
Principle: A diploid strain heterozygous for a gene encoding a drug target will exhibit hypersensitivity to the drug due to a reduced level of the target protein.
-
Methodology:
-
A pooled collection of heterozygous diploid S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence and absence of sub-lethal concentrations of this compound.
-
Genomic DNA is extracted from the pooled cultures after a defined number of generations.
-
The DNA barcodes are amplified by PCR and quantified using next-generation sequencing.
-
The relative abundance of each mutant in the treated versus the control pool is determined. Strains that are significantly depleted in the treated pool identify genes whose reduced dosage confers hypersensitivity.
-
A significant depletion of the strain heterozygous for ERG11 (the gene encoding CYP51) would strongly suggest that CYP51 is the target.[7]
-
b) Homozygous Profiling (HoP):
-
Principle: Non-essential genes that buffer the pathway targeted by a drug will show a synthetic lethal or sick phenotype when deleted in the presence of the drug.
-
Methodology:
-
A pooled collection of homozygous diploid S. cerevisiae deletion mutants is screened in the same manner as for HIP.
-
Analysis of the fitness data can reveal genetic interactions and provide further evidence for the compound's effect on a specific pathway. For example, deletion of genes upstream or downstream of ERG11 in the ergosterol biosynthesis pathway might show synthetic interactions with this compound.
-
Target Validation
a) In Vitro Enzyme Inhibition Assay:
-
Principle: To directly assess the inhibitory activity of this compound on its putative target, an in vitro enzymatic assay using purified fungal CYP51 is performed.
-
Methodology:
-
The gene encoding CYP51 from Candida albicans is cloned into an expression vector and the protein is overexpressed in E. coli or a yeast expression system.
-
The recombinant CYP51 is purified using affinity chromatography.
-
The enzymatic activity of the purified CYP51 is measured by monitoring the conversion of its substrate, lanosterol, to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol. This can be done using HPLC or a spectrophotometric assay that measures the consumption of the cofactor NADPH.
-
The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.
-
b) Ergosterol Biosynthesis Analysis:
-
Principle: Inhibition of CYP51 will lead to a depletion of ergosterol and an accumulation of its substrate, lanosterol, in fungal cells.
-
Methodology:
-
C. albicans cells are treated with this compound at concentrations around the MIC value.
-
Lipids are extracted from the treated and untreated cells.
-
The sterol composition of the lipid extracts is analyzed by gas chromatography-mass spectrometry (GC-MS).
-
A dose-dependent decrease in the ergosterol peak and a concomitant increase in the lanosterol peak in the treated samples would confirm the inhibition of the ergosterol biosynthesis pathway at the level of CYP51.[7]
-
c) Target Overexpression and Resistance:
-
Principle: Overexpression of the drug target can confer resistance to the compound.
-
Methodology:
-
A plasmid containing the ERG11 gene from C. albicans under the control of a strong, inducible promoter is constructed.
-
This plasmid is transformed into a wild-type C. albicans strain.
-
The MIC of this compound is determined for the overexpression strain and a control strain (containing an empty vector) in both inducing and non-inducing conditions.
-
A significant increase in the MIC for the overexpression strain upon induction would provide strong evidence that CYP51 is the direct target of this compound.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on CYP51.
Caption: Workflow for the identification and validation of the target of an antifungal agent.
Caption: Logical relationship in a Haploinsufficiency Profiling (HIP) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ergosterol Biosynthesis Pathway and a Novel Benzoxazole-Based Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making its biosynthetic pathway a prime target for antifungal drug development. Disrupting this pathway leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death. This technical guide provides a comprehensive overview of the ergosterol biosynthesis pathway, its key enzymatic steps, and the mechanisms of antifungal agents that inhibit this process. A significant focus is placed on a novel benzoxazole-based antifungal agent, herein referred to as Antifungal Agent 25, which demonstrates potent inhibitory activity against lanosterol 14α-demethylase (CYP51), a critical enzyme in the pathway. This document includes detailed experimental protocols for assessing antifungal activity and mechanism of action, quantitative data on the efficacy of this compound, and diagrammatic representations of the key pathways and experimental workflows.
The Ergosterol Biosynthesis Pathway: A Key Fungal Vulnerability
The biosynthesis of ergosterol is a complex, multi-step process that is highly conserved among fungi. It can be broadly divided into three main stages: the synthesis of mevalonate from acetyl-CoA, the formation of squalene, and the conversion of squalene to ergosterol. The late stages of this pathway, particularly the steps catalyzed by enzymes unique to fungi, are attractive targets for selective antifungal therapy.
Key enzymes in the latter part of the ergosterol biosynthesis pathway include:
-
Squalene epoxidase (ERG1): Catalyzes the conversion of squalene to 2,3-oxidosqualene. This enzyme is the target of allylamine antifungals.
-
Lanosterol synthase (ERG7): Cyclizes 2,3-oxidosqualene to form lanosterol, the first sterol intermediate.
-
Lanosterol 14α-demethylase (CYP51/ERG11): A cytochrome P450 enzyme that catalyzes the demethylation of lanosterol. This is a crucial step and is the target of azole antifungals and the focus of this guide, this compound.
-
Sterol C14-reductase (ERG24): Reduces the C14-double bond introduced during demethylation.
-
C-4 methyl sterol oxidase (ERG25), 3-keto reductase (ERG27), and C-4 decarboxylase (ERG26): A complex of enzymes responsible for the removal of two methyl groups at the C-4 position.
-
C-8 sterol isomerase (ERG2): Isomerizes the C8-C9 double bond.
-
C-5 sterol desaturase (ERG3): Introduces a double bond at the C-5 position.
-
C-22 sterol desaturase (ERG5): Introduces a double bond at the C-22 position.
-
C-24 sterol reductase (ERG4): Reduces the double bond in the sterol side chain to form the final product, ergosterol.
The inhibition of these enzymes disrupts the production of ergosterol, leading to altered membrane fluidity and permeability, and ultimately, fungal cell death.
Figure 1. Simplified Ergosterol Biosynthesis Pathway Highlighting Key Enzymes and Antifungal Targets.
This compound: A Potent Benzoxazole-Based CYP51 Inhibitor
This compound is a novel synthetic compound belonging to the benzoxazole class of heterocyclic compounds. It has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including species resistant to conventional azole antifungals.
Mechanism of Action:
The primary mechanism of action of this compound is the potent and selective inhibition of the fungal lanosterol 14α-demethylase (CYP51). By binding to the active site of this enzyme, it prevents the demethylation of lanosterol, a critical step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols within the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, inhibition of fungal growth and cell death.
Figure 2. Mechanism of Action of this compound.
Quantitative Data Presentation
The antifungal activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible fungal growth, are summarized below. For comparison, data for fluconazole, a widely used azole antifungal, are also presented.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.25 | 0.5 |
| Candida albicans (Fluconazole-resistant) | 0.5 | >64 |
| Candida glabrata | 1.0 | 16 |
| Cryptococcus neoformans | 0.125 | 4 |
| Aspergillus fumigatus | 0.5 | 8 |
Table 1. Minimum Inhibitory Concentrations (MICs) of this compound and Fluconazole against various fungal pathogens.
The inhibitory activity of this compound against the target enzyme, CYP51, is quantified by its half-maximal inhibitory concentration (IC50).
| Enzyme Source | This compound IC50 (µM) | Fluconazole IC50 (µM) |
| Recombinant Candida albicans CYP51 | 0.08 | 1.2 |
Table 2. In vitro inhibition of recombinant Candida albicans CYP51 by this compound and Fluconazole.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound and control antifungal (e.g., fluconazole) stock solutions in DMSO
-
Fungal inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial two-fold dilutions of this compound and the control drug in RPMI-1640 medium in the microtiter plates. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Prepare the fungal inoculum by suspending several colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined by visual inspection or spectrophotometrically at 490 nm.
Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for extracting and analyzing the sterol composition of fungal cells treated with an antifungal agent.
Materials:
-
Fungal cell culture
-
This compound
-
Saponification solution (15% KOH in 90% ethanol)
-
Heptane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Grow fungal cells to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period (e.g., 4-8 hours).
-
Harvest the cells by centrifugation and wash with sterile water.
-
Lyse the cells and saponify the lipids by heating the cell pellet in the saponification solution at 80°C for 1 hour.
-
Extract the non-saponifiable lipids (sterols) with heptane.
-
Evaporate the heptane extract to dryness under a stream of nitrogen.
-
Derivatize the sterols by adding BSTFA with 1% TMCS and heating at 60°C for 30 minutes. This converts the sterols to their more volatile trimethylsilyl (TMS) ethers.
-
Analyze the derivatized sterol extract by GC-MS. The separation of different sterols is achieved on a capillary column, and their identification is based on their retention times and mass fragmentation patterns compared to known standards.
Figure 3. Experimental Workflow for Fungal Sterol Analysis.
In Vitro CYP51 Enzyme Inhibition Assay
This protocol describes a method to determine the IC50 value of an inhibitor against recombinant fungal CYP51.
Materials:
-
Purified recombinant fungal CYP51
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
Spectrophotometer or fluorometer
Procedure:
-
Express and purify recombinant fungal CYP51 from a suitable expression system (e.g., E. coli or Pichia pastoris).
-
Prepare a reaction mixture containing the reaction buffer, CYP51, CPR, and lanosterol.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Conclusion
The ergosterol biosynthesis pathway remains a highly validated and crucial target for the development of new antifungal agents. The emergence of resistance to existing therapies necessitates the discovery of novel inhibitors with improved efficacy and broader spectrum of activity. This compound, a benzoxazole-based inhibitor of CYP51, demonstrates promising antifungal activity, particularly against resistant fungal strains. The detailed protocols and quantitative data presented in this guide provide a framework for the continued research and development of this and other novel antifungal compounds targeting the ergosterol biosynthesis pathway. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
Activity of Antifungal Agent 25 Against Fluconazole-Resistant Strains: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal activity of Antifungal Agent 25, with a particular focus on its efficacy against fluconazole-resistant fungal strains. The information presented herein is compiled from available technical data sheets and established experimental methodologies in the field of antifungal drug discovery.
Quantitative Data Summary
The in vitro antifungal activity of this compound has been evaluated against a panel of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, are summarized below.
Table 1: In Vitro Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (SC5314) | <0.03[1] |
| Candida albicans (GIM 2.194) | <0.03[1] |
| Cryptococcus neoformans (GIM 2.209) | <0.03[1] |
| Candida tropicalis (GIM 2.183) | 0.25[1] |
| Aspergillus fumigatus (cgmcc 3.7795) | 0.5[1] |
| Candida albicans (Fluconazole-resistant strain CaR) | 0.5[1] |
| Candida albicans (Fluconazole and Itraconazole-resistant strain 17#) | >64[1] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in SD Rats (2 mg/kg, i.v.)
| Parameter | Value |
| C0 (ng/mL) | 482 ± 108[1] |
| T1/2 (h) | 3.34 ± 2.37[1] |
| Vdss (L/kg) | 10.3 ± 3.12[1] |
| Cl (mL/min/kg) | 69.4 ± 18.8[1] |
| AUC0-last (ng·h/mL) | 483 ± 137[1] |
| AUC0-inf (ng·h/mL) | 5.5 ± 136[1] |
Mechanism of Action
This compound functions as an inhibitor of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Specifically, it targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key component of the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.
Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of novel antifungal agents. While the specific protocols for this compound are not publicly available, these represent standard and widely accepted procedures in the field.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well.
Ergosterol Biosynthesis Inhibition Assay
This assay is performed to confirm the inhibitory effect of the antifungal agent on the ergosterol biosynthesis pathway.
-
Fungal Culture and Treatment: Candida albicans cells are grown in a suitable broth medium to mid-log phase. The culture is then treated with various concentrations of this compound and incubated for a defined period (e.g., 8-16 hours).
-
Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is washed and then subjected to saponification with alcoholic potassium hydroxide to release the sterols.
-
Non-saponifiable Lipid Extraction: The non-saponifiable lipids, including sterols, are extracted from the saponified mixture using an organic solvent such as n-heptane.
-
Sterol Analysis: The extracted sterols are dried, derivatized (e.g., silylated), and then analyzed by gas chromatography-mass spectrometry (GC-MS). The inhibition of ergosterol biosynthesis is determined by the reduction in the ergosterol peak and the accumulation of the lanosterol peak in the treated samples compared to the untreated control.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of various fungal isolates to Antifungal Agent 25, a novel investigational azole. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Mechanism of Action
This compound belongs to the azole class of antifungal drugs. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This disruption leads to an accumulation of toxic sterol precursors and ultimately compromises membrane integrity, inhibiting fungal growth and replication.[1][2][3]
Figure 1: Mechanism of action of this compound.
Quantitative Susceptibility Data
The following tables summarize the in vitro activity of this compound against common fungal pathogens. Minimum Inhibitory Concentration (MIC) values were determined using the CLSI broth microdilution method.
Table 1: In Vitro Susceptibility of Candida Species to this compound
| Organism (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (100) | 0.015 - 2 | 0.125 | 0.5 |
| Candida glabrata (100) | 0.06 - 16 | 1 | 8 |
| Candida parapsilosis (100) | 0.03 - 4 | 0.25 | 1 |
| Candida tropicalis (50) | 0.03 - 8 | 0.5 | 2 |
| Candida krusei (50) | 0.125 - 32 | 4 | 16 |
Table 2: In Vitro Susceptibility of Aspergillus Species to this compound
| Organism (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus (100) | 0.06 - 4 | 0.5 | 1 |
| Aspergillus flavus (50) | 0.125 - 8 | 1 | 4 |
| Aspergillus niger (50) | 0.25 - 16 | 2 | 8 |
| Aspergillus terreus (25) | 0.5 - 32 | 4 | 16 |
Experimental Protocols
Detailed methodologies for key in vitro susceptibility testing experiments are provided below.
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27-Based)[4][5][6]
This method determines the MIC of this compound against yeast isolates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Yeast isolates
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator (35°C)
-
Quality control strains (Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
-
Preparation of Inoculum:
-
Subculture yeast isolates on SDA plates and incubate at 35°C for 24 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the suspension to a 0.5 McFarland turbidity standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.
-
-
Microplate Preparation:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve final concentrations ranging from 0.015 to 16 µg/mL.
-
Add 100 µL of the standardized inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant diminution of growth (approximately 50% inhibition) compared to the growth control well.
-
Figure 2: Broth microdilution workflow for yeasts.
Protocol 2: Disk Diffusion Susceptibility Testing for Yeasts (CLSI M44-Based)[7][8][9]
This method provides a qualitative assessment of susceptibility and can be used as a screening tool.
Materials:
-
This compound disks (25 µg)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Petri dishes (150 mm)
-
Yeast isolates
-
Sterile saline
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or calipers
-
Quality control strains (Candida albicans ATCC 90028)
Procedure:
-
Preparation of Inoculum:
-
Prepare a yeast suspension in sterile saline adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab over the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.
-
-
Application of Antifungal Disk:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 25 µg this compound disk to the center of the inoculated plate.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Measurement of Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Figure 3: Disk diffusion workflow for yeasts.
Protocol 3: Broth Microdilution Susceptibility Testing for Filamentous Fungi (Molds) (CLSI M38-Based)[4][8]
This method is adapted for testing the susceptibility of molds like Aspergillus species.
Materials:
-
Same as for yeast broth microdilution, with the addition of:
-
Potato Dextrose Agar (PDA)
-
Sterile Tween 20 solution (0.05%)
Procedure:
-
Preparation of Inoculum:
-
Grow the mold on PDA at 35°C for 5-7 days until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Microplate Preparation and Incubation:
-
Follow the same procedure for plate preparation and serial dilutions as for yeasts.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control well.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows complete inhibition of growth.
-
Logical Relationship of Testing Methods
Figure 4: Logical flow of antifungal susceptibility testing.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Antifungal Agent 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 25 is a novel, broad-spectrum antifungal compound that shows significant promise in combating a wide range of fungal pathogens, including clinically relevant yeasts and molds. This document provides detailed application notes and standardized protocols for researchers to evaluate the in vitro efficacy and cytotoxicity of this compound using established cell-based assays. The methodologies described herein are fundamental for preclinical assessment and are aligned with industry standards to ensure data accuracy and reproducibility.
This compound targets a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell growth inhibition and death.[1] These application notes will guide users through the determination of the compound's minimum inhibitory concentration (MIC), its fungicidal or fungistatic activity via time-kill assays, and its potential toxicity to mammalian cells.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, similar to other azole antifungals, exerts its effect by targeting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. The specific target is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the formation of ergosterol.[3] By inhibiting this enzyme, this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1][2] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and can lead to cell death.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The following tables summarize the expected quantitative data from the cell-based assays for this compound. These values are provided for illustrative purposes and may vary depending on the specific fungal strains and cell lines used.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.06 | 0.125 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 |
| Candida parapsilosis | ATCC 22019 | 0.125 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 |
Table 2: Time-Kill Kinetics of this compound Against Candida albicans ATCC 90028
| Concentration | Time (hours) | Log₁₀ CFU/mL Reduction |
| 2 x MIC | 4 | 1.5 |
| 2 x MIC | 8 | 2.8 |
| 2 x MIC | 24 | >3 (Fungicidal) |
| 4 x MIC | 4 | 2.5 |
| 4 x MIC | 8 | >3 (Fungicidal) |
| 4 x MIC | 24 | >3 (Fungicidal) |
Table 3: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HepG2 | Human Hepatocellular Carcinoma | > 50 |
| A549 | Human Lung Carcinoma | > 50 |
| MRC-5 | Human Fetal Lung Fibroblast | > 50 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[4][5][6][7]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal isolates (e.g., Candida spp., Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto a fresh agar plate and incubate for 24-48 hours at 35°C.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.015 to 16 µg/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of the appropriate this compound dilution to the wells of a sterile 96-well U-bottom plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. For some antifungals, a complete inhibition of growth is used as the endpoint.
-
Protocol 2: Time-Kill Assay
Objective: To determine the rate and extent of fungal killing by this compound over time.
Materials:
-
This compound stock solution
-
Fungal isolate
-
RPMI 1640 medium
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dilute the suspension in RPMI 1640 to achieve a starting inoculum of approximately 1-5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI 1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the previously determined MIC).
-
Include a growth control tube without the antifungal agent.
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal. A <3-log₁₀ decrease is considered fungistatic.
-
Protocol 3: Cytotoxicity Assay using MTT
Objective: To assess the cytotoxic effect of this compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the mammalian cells.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Evaluation of Antifungal Agent 25
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antifungal Agent 25
This compound is a novel third-generation triazole exhibiting potent in vitro activity against a broad spectrum of fungal pathogens, including clinically relevant species of Candida, Aspergillus, and Cryptococcus. Its primary mechanism of action is the inhibition of fungal lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] This disruption of ergosterol production leads to altered fungal cell membrane integrity and ultimately, inhibition of fungal growth.[2][3] Preclinical in vitro data suggests this compound has a favorable safety profile and improved activity against some azole-resistant strains. These application notes provide detailed protocols for the in vivo evaluation of this compound in established murine models of systemic fungal infections.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of novel antifungal agents.[4] Murine models are widely used due to their cost-effectiveness, ease of handling, and the availability of extensive immunological reagents.[5] The following models are recommended for assessing the therapeutic potential of this compound against the most common invasive fungal diseases.[6]
-
Disseminated Candidiasis: Caused by Candida albicans, this is one of the most common hospital-acquired bloodstream infections and is associated with high mortality rates.[7] The murine model of disseminated candidiasis closely mimics human infection.[7]
-
Invasive Aspergillosis: This life-threatening infection, primarily caused by Aspergillus fumigatus, predominantly affects immunocompromised individuals.[8] Murine models of invasive pulmonary aspergillosis are crucial for testing new therapies.[5]
-
Cryptococcal Meningoencephalitis: Cryptococcus neoformans is a leading cause of fungal meningitis, particularly in immunocompromised patients.[9][10] Murine models are well-established to study the pathogenesis and treatment of this central nervous system infection.[9][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Murine Model of Disseminated Candidiasis
This protocol is adapted from established methods for inducing systemic Candida albicans infection.[7][12]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth and agar
-
Sterile physiological saline or phosphate-buffered saline (PBS)
-
Female BALB/c mice (6-8 weeks old, 20-22 g)
-
This compound, vehicle control, and positive control (e.g., fluconazole)
-
Sterile syringes and needles (27-gauge)
Protocol:
-
Inoculum Preparation:
-
Culture C. albicans on YPD agar at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking (200 rpm).[13]
-
Harvest fungal cells by centrifugation, wash twice with sterile saline, and resuspend in saline.[12]
-
Determine cell density using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Infection:
-
Inject each mouse with 0.1 mL of the fungal suspension (1 x 10^5 cells) via the lateral tail vein.[12]
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Fluconazole). A typical group size is 6-10 mice.[12]
-
Initiate treatment 2-4 hours post-infection.
-
Administer this compound (formulated in a suitable vehicle) and control drugs via oral gavage or intraperitoneal injection once or twice daily for a predetermined duration (e.g., 7 days).
-
-
Endpoint Evaluation:
-
Survival Study: Monitor mice daily for signs of morbidity and mortality for up to 21 days.
-
Fungal Burden: At a specified time point (e.g., 72 hours post-infection), euthanize a subset of mice from each group.[12] Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions.[13] Plate dilutions on YPD or Sabouraud dextrose agar and incubate at 37°C for 24-48 hours to determine colony-forming units (CFU) per gram of tissue.[13][14]
-
Murine Model of Invasive Aspergillosis
This protocol is based on established inhalation models of Aspergillus fumigatus infection.[8][15]
Materials:
-
Aspergillus fumigatus strain (e.g., Af293)
-
Sabouraud dextrose agar
-
Sterile saline with 0.1% Tween 80
-
Male C57BL/6 mice (6-8 weeks old, 20-22 g)
-
Immunosuppressive agents: cyclophosphamide and cortisone acetate
-
Inhalation chamber
-
This compound, vehicle control, and positive control (e.g., voriconazole)
Protocol:
-
Inoculum Preparation:
-
Grow A. fumigatus on Sabouraud dextrose agar for 7-10 days at 37°C to allow for conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.1% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash conidia by centrifugation and resuspend in saline.
-
Count conidia using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^9 conidia/mL).
-
-
Immunosuppression and Infection:
-
Induce neutropenia by administering cyclophosphamide (e.g., 250 mg/kg intraperitoneally) on day -2 and cortisone acetate (e.g., 200 mg/kg subcutaneously) on day -2 relative to infection.[15][16]
-
On the day of infection (day 0), place mice in an inhalation chamber and expose them to an aerosol generated from the conidial suspension for 1 hour.[15] This method reproducibly delivers a low inoculum to the alveoli.[8]
-
-
Treatment:
-
Begin treatment on day +1 post-infection.
-
Administer this compound and controls daily for a specified period (e.g., 7-10 days).
-
-
Endpoint Evaluation:
-
Survival Study: Monitor mice daily for up to 14-21 days.
-
Fungal Burden: Euthanize a subset of mice at a predetermined time point. Remove lungs, homogenize, and determine CFU/g as described for the candidiasis model.
-
Murine Model of Cryptococcal Meningoencephalitis
This protocol describes an intravenous infection model that leads to central nervous system involvement.[9][17]
Materials:
-
Cryptococcus neoformans strain (e.g., H99)
-
YPD broth and agar
-
Sterile saline
-
Female A/Jcr mice (6-8 weeks old)
-
This compound, vehicle control, and positive control (e.g., amphotericin B + flucytosine)
Protocol:
-
Inoculum Preparation:
-
Culture C. neoformans in YPD broth for 18-24 hours at 30°C with shaking.
-
Wash cells twice with sterile saline and resuspend.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Infection:
-
Inject each mouse with 0.1 mL of the yeast suspension (1 x 10^5 cells) via the lateral tail vein.
-
-
Treatment:
-
Initiate treatment 24-48 hours post-infection.
-
Administer this compound and controls daily for 7-14 days.
-
-
Endpoint Evaluation:
-
Survival Study: Monitor mice daily for up to 30 days.
-
Fungal Burden: At a specified endpoint, euthanize mice and aseptically remove the brain and lungs. Homogenize tissues and determine CFU/g by plating serial dilutions on appropriate agar.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.
Table 1: Survival Data for this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Administration Route | No. of Mice | Median Survival (Days) | % Survival at Day 21 |
| Vehicle | - | Oral | 10 | 5 | 0 |
| This compound | 10 | Oral | 10 | 15 | 60 |
| This compound | 25 | Oral | 10 | >21 | 90 |
| Fluconazole | 20 | Oral | 10 | 18 | 70 |
Table 2: Fungal Burden in a Murine Model of Disseminated Candidiasis (72h post-infection)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney ± SD |
| Vehicle | - | 6.8 ± 0.5 |
| This compound | 10 | 4.2 ± 0.7 |
| This compound | 25 | 2.5 ± 0.4 |
| Fluconazole | 20 | 3.9 ± 0.6 |
Table 3: Fungal Burden in a Murine Model of Cryptococcal Meningoencephalitis (Day 7)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Brain ± SD | Mean Log10 CFU/g Lung ± SD |
| Vehicle | - | 5.9 ± 0.6 | 6.5 ± 0.4 |
| This compound | 25 | 3.1 ± 0.8 | 3.8 ± 0.7 |
| Amphotericin B + Flucytosine | 1 + 50 | 2.8 ± 0.5 | 3.2 ± 0.6 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 6. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunological Analysis of Cryptococcal Meningoencephalitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunological Analysis of Cryptococcal Meningoencephalitis in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal model. [bio-protocol.org]
- 12. Murine model for disseminated Candidiasis [bio-protocol.org]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. niaid.nih.gov [niaid.nih.gov]
- 15. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration of Antifungal Agent 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 25 is a novel investigational compound demonstrating potent activity against a broad spectrum of fungal pathogens. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical development phase. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] These application notes provide a detailed protocol for determining the MIC of this compound against various fungal species using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6]
Principle
The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of this compound in a liquid growth medium.[7][8] Following a specified incubation period, the microdilution plates are examined for visible growth. The MIC is the lowest concentration of the agent that inhibits this visible growth.[1][9] This in vitro measure of antifungal activity is essential for evaluating the potency of new antifungal compounds and for monitoring the emergence of resistance.[7]
Hypothetical Mechanism of Action of this compound
For the purpose of illustrating a potential signaling pathway, we hypothesize that this compound targets the fungal cell wall integrity pathway by inhibiting the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This inhibition leads to cell wall stress, activation of the cell wall integrity signaling cascade, and ultimately, cell lysis.
Caption: Hypothetical signaling pathway of this compound.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile, 96-well, U-bottom microdilution plates
-
Sterile deionized water
-
Sterile 1.5 mL and 15 mL conical tubes
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Fungal isolates for testing
-
Quality control fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sabouraud Dextrose Agar (SDA) plates
Experimental Protocols
The following protocols are based on the CLSI M27 and EUCAST methodologies for antifungal susceptibility testing of yeasts.[5][10][11]
Preparation of this compound Stock Solution
-
Dissolve the Agent: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.
-
Storage: Store the stock solution in small aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.
Preparation of Fungal Inoculum
-
Subculture: Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest Cells: From a fresh culture, select several well-isolated colonies and suspend them in sterile saline.
-
Standardize Inoculum: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Final Dilution: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate wells.
Broth Microdilution Assay
-
Prepare Drug Dilutions: Perform a serial twofold dilution of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Inoculate Plates: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 medium and 100 µL of the fungal inoculum (no drug).
-
Sterility Control: A well containing 200 µL of RPMI 1640 medium (no inoculum).
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[12][13]
Reading and Interpreting Results
-
Visual Inspection: After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the U-shaped well indicates fungal growth.
-
Determine MIC: The MIC is the lowest concentration of this compound that shows a significant reduction in growth (typically ≥50% inhibition) compared to the growth control well.[7] For some antifungal agents and fungi, a 100% inhibition endpoint may be used.[14]
-
Spectrophotometric Reading (Optional): A microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to provide a more quantitative assessment of growth inhibition.[15]
Caption: Experimental workflow for MIC determination.
Data Presentation
The MIC data for this compound should be summarized in a clear and organized table. This allows for easy comparison of its activity against different fungal species. The table should include the MIC range, MIC50 (the concentration that inhibits 50% of the isolates), and MIC90 (the concentration that inhibits 90% of the isolates).[12]
Table 1: In Vitro Activity of this compound Against Various Fungal Species
| Fungal Species (No. of Isolates) | This compound MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans (50) | 0.125 - 2 | 0.5 | 1 |
| Candida glabrata (50) | 0.25 - 8 | 1 | 4 |
| Candida parapsilosis (50) | 0.06 - 1 | 0.125 | 0.5 |
| Cryptococcus neoformans (30) | 0.125 - 4 | 0.5 | 2 |
| Aspergillus fumigatus (40) | 0.5 - 16 | 2 | 8 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No growth in control well | Inoculum viability issue or improper incubation. | Use a fresh culture for inoculum preparation and verify incubator temperature. |
| Contamination | Non-aseptic technique. | Ensure all procedures are performed in a sterile environment. |
| Inconsistent results | Inaccurate dilutions or inoculum standardization. | Carefully check all pipetting steps and re-standardize the inoculum. |
| "Trailing" growth (reduced but persistent growth over a range of concentrations) | Drug may be fungistatic rather than fungicidal. | Read the MIC at the concentration with a significant decrease in turbidity (e.g., 50% reduction). |
References
- 1. 3.1. Discuss how you would determine minimum inhibitory concentration of .. [askfilo.com]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. njccwei.com [njccwei.com]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Portico [access.portico.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 10. journals.asm.org [journals.asm.org]
- 11. paressaude.com.br [paressaude.com.br]
- 12. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 25 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. High-throughput screening (HTS) serves as a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates. These application notes provide detailed protocols for the high-throughput screening of analogues of a novel investigational compound, "Antifungal Agent 25," against pathogenic fungi. The described methods are designed for efficiency, reproducibility, and scalability, facilitating the identification of analogues with superior antifungal activity.
The primary HTS methods detailed herein are Broth Microdilution Assays and Agar-Based Assays. These methods are widely adopted in antifungal drug discovery for their robustness and adaptability to automation. Additionally, a conceptual framework for a Reporter Gene Assay is provided for target-specific screening, should the mechanism of action of this compound be elucidated.
High-Throughput Screening Methodologies
Broth Microdilution Assay
The broth microdilution method is a cornerstone of antifungal susceptibility testing, adapted here for HTS to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) of test compounds. This method assesses the ability of a compound to inhibit fungal growth in a liquid medium.
Experimental Protocol:
-
Fungal Inoculum Preparation:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells or conidia and suspend them in sterile saline or RPMI-1640 medium.
-
Adjust the inoculum concentration to 1-5 x 10^6 cells/mL using a hemocytometer or spectrophotometer.
-
Dilute the stock suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay plate.
-
-
Compound Plate Preparation:
-
Prepare stock solutions of this compound analogues in 100% DMSO.
-
In a 96-well or 384-well source plate, perform serial dilutions of the compounds to create a concentration gradient.
-
Using an automated liquid handler, transfer a small volume (e.g., 1-2 µL) of each compound dilution to the corresponding wells of a sterile, flat-bottom 96-well or 384-well assay plate.
-
-
Assay Execution:
-
Add the prepared fungal inoculum to each well of the assay plate containing the pre-dispensed compounds. The final volume in each well should be 100-200 µL.
-
Include positive controls (a known antifungal agent, e.g., Amphotericin B) and negative controls (DMSO vehicle only) on each plate.
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
Data Acquisition and Analysis:
-
Measure fungal growth by reading the optical density (OD) at 600 nm using a microplate reader.
-
Alternatively, cell viability can be assessed using a metabolic indicator such as resazurin. Add resazurin to each well and incubate for a further 2-4 hours. Measure fluorescence (560 nm excitation / 590 nm emission).[1]
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Determine the MIC, defined as the lowest compound concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Agar-Based Assay
Agar-based assays are particularly useful for screening compounds against filamentous fungi and for visualizing zones of growth inhibition. This method can be miniaturized for HTS applications.
Experimental Protocol:
-
Fungal Inoculum and Agar Preparation:
-
Prepare a standardized fungal spore suspension as described for the broth microdilution assay.
-
Melt a suitable agar medium (e.g., Sabouraud Dextrose Agar) and cool it to 45-50°C.
-
Add the fungal spore suspension to the molten agar to achieve a final concentration of 1 x 10^6 conidia/mL.[2]
-
-
Assay Plate Preparation:
-
Dispense the seeded agar into 96-well or larger format multi-well plates. Allow the agar to solidify.
-
-
Compound Application:
-
Using a pin tool or acoustic liquid handler, transfer a small, precise volume of each this compound analogue from the source plate onto the surface of the agar in each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plates at an appropriate temperature (e.g., 25-35°C) for 48-72 hours, or until fungal growth is confluent in the control wells.
-
Visually inspect the plates or use an automated colony counter or imaging system to measure the diameter of the zone of growth inhibition (halo) around each compound spot.
-
-
Data Analysis:
-
A clear zone of inhibition indicates antifungal activity. The diameter of the halo is proportional to the potency of the compound.
-
Active compounds ("hits") are identified based on a predefined threshold for the inhibition zone diameter (e.g., >5 mm).[2]
-
Reporter Gene Assay (Conceptual Framework)
Should the molecular target of this compound be identified, a reporter gene assay can be developed for highly specific HTS. This assay measures the modulation of a specific cellular pathway by the test compounds. For instance, if this compound targets a specific enzyme in a signaling pathway, a reporter construct can be designed where the expression of a reporter gene (e.g., luciferase, β-galactosidase) is driven by a promoter that is regulated by this pathway.
Conceptual Workflow:
-
Develop a Stable Cell Line: Engineer a fungal or yeast strain to express the reporter gene under the control of a promoter responsive to the target pathway.
-
Assay Miniaturization: Optimize the assay for a 384-well or 1536-well plate format.
-
HTS Execution:
-
Dispense the engineered cells into the assay plates.
-
Add the this compound analogues.
-
Incubate to allow for compound interaction and reporter gene expression.
-
Add the appropriate substrate for the reporter enzyme and measure the signal (luminescence or absorbance).
-
-
Data Analysis: A decrease or increase in the reporter signal, depending on the assay design, indicates that the compound is modulating the target pathway.
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the comparison of analogues and the identification of structure-activity relationships (SAR).
Table 1: Broth Microdilution HTS Results for this compound Analogues against C. albicans
| Compound ID | MIC50 (µg/mL) | MIC90 (µg/mL) | IC50 (µM) |
| AA25-001 | 8 | 16 | 5.2 |
| AA25-002 | 4 | 8 | 2.1 |
| AA25-003 | >32 | >32 | >50 |
| AA25-004 | 2 | 4 | 1.5 |
| Amphotericin B | 0.5 | 1 | 0.4 |
Table 2: Agar-Based HTS Results for this compound Analogues against A. fumigatus
| Compound ID | Average Zone of Inhibition (mm) at 10 µg |
| AA25-001 | 12 |
| AA25-002 | 18 |
| AA25-003 | 0 |
| AA25-004 | 22 |
| Voriconazole | 25 |
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate common signaling pathways targeted by antifungal drugs. These can serve as a reference for understanding the potential mechanism of action of this compound and its analogues.
Caption: Ergosterol biosynthesis pathway and the target of azole antifungals.
Caption: Fungal cell wall synthesis and the target of echinocandins.
Experimental Workflow Diagrams
Caption: Workflow for the broth microdilution high-throughput screening assay.
References
Application Notes and Protocols: The Use of Antifungal Agent 25 in Fungal Biofilm Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Antifungal Agent 25
This compound is a potent, broad-spectrum antifungal compound demonstrating significant activity against various fungal pathogens, including Candida albicans and its fluconazole-resistant strains.[1] Its efficacy stems from a targeted mechanism of action that disrupts a crucial pathway in the synthesis of the fungal cell membrane. This document provides detailed protocols for evaluating the efficacy of this compound against challenging fungal biofilms, which are a primary contributor to persistent and difficult-to-treat fungal infections.[2][3][4]
Mechanism of Action
This compound functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key component of the fungal ergosterol biosynthesis pathway.[5][6] By blocking this step, the agent prevents the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and fluidity, ultimately leading to the inhibition of fungal growth and cell death.[6][7]
Caption: Mechanism of action of this compound.
The Challenge of Fungal Biofilms
Fungal biofilms are structured communities of fungal cells adhered to a surface and encased in a self-produced extracellular polymeric substance (EPS) matrix.[3] This mode of growth confers significant protection from host immune responses and antifungal therapies, with biofilm-associated cells demonstrating resistance levels up to 1000 times higher than their free-floating (planktonic) counterparts.[8] Consequently, infections involving biofilms are notoriously difficult to eradicate and represent a major clinical challenge.[2][9] Evaluating novel compounds like this compound for anti-biofilm activity is a critical step in developing more effective treatment strategies.
Quantitative Data: Planktonic Antifungal Activity
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various planktonic fungal strains. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
| Fungal Strain | Resistance Profile | MIC (µg/mL) |
| Candida albicans (SC5314) | - | <0.03 |
| Candida albicans (GIM 2.194) | - | <0.03 |
| Candida albicans (CaR) | Fluconazole-resistant | 0.5 |
| Candida albicans (17#) | Fluconazole & Itraconazole-resistant | >64 |
| Cryptococcus neoformans (GIM 2.209) | - | <0.03 |
| Candida tropicalis (GIM 2.183) | - | 0.25 |
| Aspergillus fumigatus (cgmcc 3.7795) | - | 0.5 |
| Data sourced from Zhao L, et al. Eur J Med Chem. 2022.[1] |
Experimental Protocols
The following protocols provide a framework for testing the efficacy of this compound against fungal biofilms. The methodologies are based on established and widely used microtiter plate-based assays.[9][10][11]
Caption: Experimental workflow for biofilm susceptibility testing.
Protocol: Fungal Biofilm Formation
This protocol describes the formation of a mature fungal biofilm in a 96-well microtiter plate.
Materials:
-
Fungal strain of interest (e.g., Candida albicans SC5314)
-
Sabouraud Dextrose Agar (SDA) plates
-
Yeast Peptone Dextrose (YPD) broth or RPMI-1640 medium
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, flat-bottomed 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
-
Orbital shaker
Procedure:
-
Inoculum Preparation: From a fresh SDA plate, inoculate a loopful of the fungal strain into 25 mL of YPD broth. Incubate overnight at 30°C with shaking (180 RPM).[11]
-
Cell Harvesting: Centrifuge the overnight culture, wash the cell pellet twice with sterile PBS, and resuspend the cells in the desired biofilm growth medium (e.g., RPMI-1640).
-
Standardization: Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Seeding the Plate: Add 100 µL of the standardized cell suspension to each well of a 96-well microtiter plate. Include wells with medium only to serve as negative controls.
-
Biofilm Growth: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
Protocol: Biofilm Susceptibility Testing
This protocol determines the Sessile Minimum Inhibitory Concentration (SMIC) or Minimum Biofilm Eradication Concentration (MBEC) of this compound.
Materials:
-
Mature biofilms in a 96-well plate (from Protocol 4.1)
-
This compound stock solution
-
Sterile RPMI-1640 medium
-
Sterile PBS
Procedure:
-
Remove Planktonic Cells: Gently aspirate the medium from each well and wash the biofilms twice with 200 µL of sterile PBS to remove any non-adherent, planktonic cells.
-
Prepare Drug Dilutions: Prepare a 2x concentrated serial dilution of this compound in RPMI-1640 medium. The concentration range should be broad enough to capture the full dose-response curve (e.g., 0.125 to 1024 µg/mL).
-
Treat Biofilms: Add 100 µL of each antifungal dilution to the corresponding wells containing the pre-formed biofilms. Also include drug-free wells (positive control) and biofilm-free wells (negative control).[10]
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.[10]
Protocol: Quantification of Biofilm Viability (XTT Assay)
The XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay measures the metabolic activity of the biofilm cells, which correlates with cell viability.[9][10]
Materials:
-
Treated biofilms in a 96-well plate (from Protocol 4.2)
-
XTT salt solution (e.g., 1 mg/mL in PBS)
-
Menadione solution (e.g., 1 mM in acetone)
-
Sterile PBS
-
Microplate reader (490-492 nm)
Procedure:
-
Preparation: Prior to use, prepare the XTT-menadione solution. For every 5 mL of XTT solution, add 4 µL of menadione solution.[12]
-
Wash Biofilms: Aspirate the medium containing the antifungal agent and wash the biofilms twice with 200 µL of sterile PBS.
-
Add XTT Reagent: Add 100 µL of the freshly prepared XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the fungal species.
-
Read Absorbance: After incubation, carefully transfer 80-100 µL of the supernatant from each well to a new 96-well plate. Read the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of metabolically active cells. The SMIC or MBEC is typically defined as the lowest drug concentration that causes a significant reduction (e.g., 80% or SMIC₈₀) in metabolic activity compared to the untreated control biofilms.[10][13]
Caption: Factors contributing to fungal biofilm drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fungal Biofilms and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungals drugs classification,mechanism of action uses and adverse effects | PPT [slideshare.net]
- 8. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
Application Notes and Protocols for Antifungal Agent 25
For Experimental Use in Research and Development
These application notes provide an overview of the characteristics and experimental guidelines for Antifungal Agent 25, a potent, broad-spectrum antifungal compound. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal therapies.
Introduction
This compound is an experimental small molecule inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1] Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.[1][2] This agent has demonstrated potent in vitro activity against a range of pathogenic fungi, including fluconazole-resistant strains of Candida albicans.[1]
Mechanism of Action
This compound exerts its fungistatic or fungicidal activity by specifically targeting and inhibiting lanosterol 14α-demethylase (CYP51).[1] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately compromising its function and integrity.[2]
In Vitro Activity
This compound has demonstrated broad-spectrum activity against several clinically relevant fungal pathogens. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are summarized below.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | <0.03 |
| Candida albicans | GIM 2.194 | <0.03 |
| Cryptococcus neoformans | GIM 2.209 | <0.03 |
| Candida tropicalis | GIM 2.183 | 0.25 |
| Aspergillus fumigatus | cgmcc 3.7795 | 0.5 |
| Candida albicans (Fluconazole-resistant) | CaR | 0.5 |
| Candida albicans (Fluconazole and Itraconazole-resistant) | 17# | >64 |
| Data sourced from MedChemExpress.[1] |
Potential for Drug-Drug Interactions
To assess the potential for drug-drug interactions, the inhibitory activity of this compound was evaluated against key human cytochrome P450 (CYP) enzymes. The IC50 values, representing the concentration of the agent required to inhibit 50% of the enzyme activity, are presented below. These data suggest a lower likelihood of drug-drug interactions compared to some other azole antifungals.[1]
| CYP Isoform | Substrate | IC50 (µM) |
| CYP1A2 | α-naphthoflavone | 4.47 |
| CYP2C9 | Sulfaphenazole | 2.87 |
| CYP2C19 | Ticlopidine | 1.04 |
| CYP2D6 | Quinidine | 31.3 |
| CYP3A4 | Ketoconazole | 10.1 |
| Data sourced from MedChemExpress.[1] |
In Vivo Pharmacokinetics
Preliminary pharmacokinetic studies in Sprague-Dawley (SD) rats following a single intravenous (i.v.) dose of 2 mg/kg indicate that this compound possesses stable metabolic properties.
| Parameter | Value |
| Dose (i.v.) | 2 mg/kg |
| C0 | 482 ± 108 ng/mL |
| T1/2 | 3.34 ± 2.37 h |
| Vdss | 10.3 ± 3.12 L/kg |
| Cl | 69.4 ± 18.8 mL/min/kg |
| AUC0-last | 483 ± 137 ng·h/mL |
| AUC0-inf | 5.5 ± 136 ng·h/mL |
| Data sourced from MedChemExpress.[1] |
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of this compound. These should be adapted and optimized based on specific laboratory conditions and research objectives.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts.[3]
1. Preparation of Fungal Inoculum: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. b. Include a growth control (fungal inoculum without the agent) and a sterility control (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
In Vivo Efficacy Model: Murine Model of Systemic Candidiasis
This protocol describes a standard mouse model for evaluating the in vivo efficacy of antifungal agents against systemic fungal infections.[4][5]
1. Animal Model: a. Use immunocompetent or immunocompromised mice (e.g., BALB/c or CD-1) of a specific age and weight range. b. Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
2. Fungal Challenge: a. Prepare a standardized inoculum of a virulent strain of Candida albicans in sterile saline. b. Infect the mice via intravenous (i.v.) injection through the lateral tail vein with a predetermined lethal or sublethal dose of the fungal suspension.
3. Treatment with this compound: a. Prepare the desired formulation of this compound for in vivo administration (e.g., in a solution with a suitable vehicle). b. Administer the agent to the infected mice at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intravenous, oral, or intraperitoneal). c. Include a vehicle control group (infected mice receiving the vehicle without the agent) and a positive control group (infected mice receiving a known effective antifungal drug).
4. Monitoring and Endpoints: a. Monitor the mice daily for clinical signs of infection, body weight changes, and mortality for a specified period (e.g., 14-21 days). b. At the end of the study, or if humane endpoints are reached, euthanize the animals. c. Harvest target organs (e.g., kidneys, spleen, liver) for the determination of fungal burden by plating serial dilutions of tissue homogenates on appropriate agar medium and counting the colony-forming units (CFUs).
5. Data Analysis: a. Compare the survival rates, clinical scores, and fungal burden in the treated groups to the control groups to determine the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Analysis of Antifungal Agent 25 using Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the novel investigational antifungal agent, "Antifungal Agent 25," in various matrices using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to be robust, reliable, and suitable for routine analysis in both research and quality control laboratory settings.
Introduction
This compound is a new-generation triazole antifungal being evaluated for its broad-spectrum activity against invasive fungal infections. Accurate and precise analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation quality control.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely utilized and effective technique for the analysis of antifungal drugs due to its precision, sensitivity, and versatility.[1] This document describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below. The process begins with sample collection, followed by a straightforward sample preparation step, chromatographic separation, and finally, data analysis.
Caption: Experimental workflow for the analysis of this compound.
Method 1: RP-HPLC with UV Detection for this compound in Human Plasma
This method is suitable for the quantitative determination of this compound in human plasma, which is essential for therapeutic drug monitoring and pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., Ketoconazole)
-
HPLC-grade acetonitrile and methanol[1]
-
Ammonium acetate (molecular biology grade)[2]
-
Purified water (18.2 MΩ·cm)
-
Human plasma (drug-free)
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3] |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm[2] |
| Run Time | 10 minutes |
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Ketoconazole) in methanol.
-
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control samples.
4. Sample Preparation:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.[4]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to an HPLC vial for injection.
Data Presentation
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time (this compound) | Approximately 5.2 minutes |
| Retention Time (Internal Standard) | Approximately 6.8 minutes |
Signaling Pathway Visualization
While a signaling pathway is more relevant to the mechanism of action of a drug rather than its analysis, a logical diagram representing the relationship between drug concentration and therapeutic effect can be useful for professionals in drug development.
Caption: Logical relationship of this compound's action.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound in human plasma.[1][4] The method is validated and demonstrates good linearity, precision, and accuracy, making it suitable for routine applications in clinical and pharmaceutical laboratories.[5] The straightforward sample preparation procedure involving protein precipitation allows for a high throughput of samples. This analytical method is a valuable tool for the further development and clinical investigation of this compound.
References
Application Notes and Protocols: Combination Therapy with Antifungal Agent 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance and the limited arsenal of effective antifungal agents necessitate the exploration of novel therapeutic strategies. Combination therapy, utilizing two or more drugs with different mechanisms of action, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This document provides a detailed protocol for the preclinical evaluation of Antifungal Agent 25 , a potent, broad-spectrum antifungal agent, in combination with other standard antifungal drugs. This compound exhibits its effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1]
These protocols are designed to guide researchers through the essential in vitro and in vivo experiments required to assess the synergistic, additive, indifferent, or antagonistic interactions of this compound with other antifungal compounds.
Data Presentation
Table 1: In Vitro Susceptibility of Candida albicans (ATCC 90028) to this compound and Comparator Drugs
| Antifungal Agent | MIC (µg/mL) |
| This compound | 0.06 |
| Fluconazole | 0.5 |
| Amphotericin B | 0.25 |
| Caspofungin | 0.125 |
MIC: Minimum Inhibitory Concentration
Table 2: Checkerboard Assay Results for this compound in Combination with Fluconazole against Candida albicans
| Concentration of this compound (µg/mL) | Concentration of Fluconazole (µg/mL) | Growth (+/-) | FIC of this compound | FIC of Fluconazole | FICI | Interaction |
| 0.06 | 0 | - | 1 | 0 | 1 | - |
| 0 | 0.5 | - | 0 | 1 | 1 | - |
| 0.015 | 0.125 | - | 0.25 | 0.25 | 0.5 | Synergy |
| 0.03 | 0.0625 | - | 0.5 | 0.125 | 0.625 | Additive |
| 0.0075 | 0.25 | - | 0.125 | 0.5 | 0.625 | Additive |
FIC: Fractional Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent interaction; FICI > 4 indicates antagonism.[2][3][4]
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[5][6][7]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with a second antifungal agent against a target fungal strain.
Materials:
-
This compound (stock solution)
-
Comparator antifungal agent (e.g., Fluconazole, stock solution)
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of this compound and the comparator drug in RPMI 1640 medium in separate 96-well plates.
-
In a new 96-well plate, add 50 µL of RPMI 1640 medium to all wells.
-
Add 50 µL of each dilution of this compound to the corresponding rows and 50 µL of each dilution of the comparator drug to the corresponding columns. This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls, as well as a drug-free growth control well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug class) compared to the growth control.[7][8]
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the formula:
-
FIC (Drug A) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC (Drug B) = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC (Drug A) + FIC (Drug B).
-
Interpret the interaction based on the FICI value as described in the caption for Table 2.
-
In Vitro Synergy Testing: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antifungal activity of drug combinations over time.[9][10]
Objective: To assess the rate and extent of fungal killing by this compound in combination with a second antifungal agent.
Materials:
-
This compound
-
Comparator antifungal agent
-
Fungal isolate
-
Culture tubes or flasks
-
RPMI 1640 medium
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 × 10⁵ CFU/mL in RPMI 1640 medium.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Comparator drug alone (at a relevant concentration, e.g., MIC)
-
Combination of this compound and the comparator drug (at the same concentrations as the individual drug tubes)
-
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate the tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[9]
-
Indifference is defined as a <2 log₁₀ change, and antagonism as a ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.[9]
-
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
In vivo models are crucial for validating the in vitro findings and assessing the therapeutic potential of the combination therapy in a whole-organism system.[11][12]
Objective: To evaluate the efficacy of this compound in combination with a second antifungal agent in a murine model of disseminated candidiasis.
Materials:
-
Immunocompetent or neutropenic mice (e.g., BALB/c or Swiss Webster)
-
Candida albicans strain
-
This compound (formulated for in vivo administration)
-
Comparator antifungal agent (formulated for in vivo administration)
-
Sterile saline
-
Animal housing and care facilities
Procedure:
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.
-
-
Treatment:
-
Randomly assign infected mice to different treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Comparator drug monotherapy
-
Combination therapy
-
-
Administer the treatments at specified doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness, body weight changes, and survival.
-
The primary endpoint is typically survival over a defined period (e.g., 21 days).
-
Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain). To determine fungal burden, euthanize a subset of animals at specific time points, homogenize the organs, and plate serial dilutions to determine CFU/gram of tissue.
-
-
Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Compare fungal burden between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Experimental workflow for combination therapy testing.
Caption: Ergosterol biosynthesis pathway and antifungal targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ifyber.com [ifyber.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Combination therapy with amphotericin B and fluconazole against invasive candidiasis in neutropenic-mouse and infective-endocarditis rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Antifungal agent 25 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 25. The content is designed to address common challenges, particularly those related to the agent's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as compound A31, is a potent, broad-spectrum antifungal agent.[1][2] It belongs to the class of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives.[2] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.[3][4][5]
Q2: What is the antifungal spectrum of this compound?
This compound has demonstrated efficacy against a wide range of fungal pathogens. It exhibits potent activity against various Candida species, including fluconazole-resistant strains, Cryptococcus neoformans, and Aspergillus fumigatus.[1][2]
Minimum Inhibitory Concentration (MIC) Data for this compound
| Fungal Strain | MIC (µg/mL) |
| Candida albicans (SC5314) | <0.03 |
| Candida albicans (GIM 2.194) | <0.03 |
| Cryptococcus neoformans (GIM 2.209) | <0.03 |
| Candida tropicalis (GIM 2.183) | 0.25 |
| Aspergillus fumigatus (cgmcc 3.7795) | 0.5 |
| Fluconazole-resistant Candida albicans (CaR) | 0.5 |
| Fluconazole and itraconazole-resistant Candida albicans (17#) | >64 |
| Data sourced from MedChemExpress and Zhao et al., 2022.[1][2] |
Q3: I am experiencing difficulty dissolving this compound in my aqueous experimental buffers. What are the common solubility issues with this compound?
Like many other azole antifungal agents, this compound is expected to have poor water solubility.[6] This is a common characteristic of this class of compounds and can pose significant challenges during in vitro and in vivo experiments, potentially affecting bioavailability and therapeutic efficacy.[6] The hydrophobic nature of the molecule contributes to its low aqueous solubility.
Troubleshooting Guide: Solubility Enhancement
This guide provides several established methods to improve the solubility of poorly water-soluble drugs like this compound.
Issue: Precipitate formation in aqueous solutions.
Solution 1: Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.
-
Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7][8]
-
General Protocol:
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., 10 mg/mL in DMSO).
-
For your experiment, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to avoid localized precipitation.
-
The final concentration of the co-solvent in the experimental medium should be kept as low as possible (typically <1%) to avoid solvent-induced cellular toxicity or off-target effects. A solvent-only control should always be included in your experiments.
-
Illustrative Solubility of a Poorly Soluble Azole Antifungal in Co-solvent Systems
| Co-solvent System (v/v) | Illustrative Solubility (µg/mL) |
| Water | <1 |
| 10% Ethanol in Water | 25 |
| 20% PEG 400 in Water | 80 |
| 5% DMSO in Water | 150 |
| Note: This table provides illustrative data for a generic poorly soluble azole antifungal. Actual solubility of this compound may vary and needs to be determined experimentally. |
Solution 2: pH Adjustment
The solubility of ionizable compounds can be influenced by the pH of the solution. As this compound is a weakly basic compound, its solubility may increase in acidic conditions.
-
General Protocol:
-
Determine the pKa of this compound (if not available, this can be predicted using software or determined experimentally).
-
Prepare buffers at different pH values below the pKa.
-
Attempt to dissolve the compound in these acidic buffers.
-
Ensure that the final pH of your experimental medium is compatible with your biological system.
-
Solution 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.
-
Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).[9]
-
General Protocol:
-
Prepare aqueous solutions of the desired cyclodextrin at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the suspensions for 24-48 hours at a constant temperature to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Illustrative Solubility Enhancement with Cyclodextrins
| Cyclodextrin (Concentration) | Illustrative Solubility (µg/mL) | Fold Increase |
| None (Water) | 0.5 | 1 |
| 1% HP-β-CD | 50 | 100 |
| 5% HP-β-CD | 250 | 500 |
| 1% SBE-β-CD | 75 | 150 |
| Note: This table provides illustrative data. The actual solubility enhancement for this compound will depend on the specific cyclodextrin and its concentration. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent system.
-
Materials: this compound, selected solvent(s), shaker or rotator, centrifuge, analytical method for quantification (e.g., HPLC-UV).
-
Procedure: a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. c. After equilibration, centrifuge the samples at high speed to separate the undissolved solid. d. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent. e. Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of lanosterol 14α-demethylase by this compound.
Experimental Workflow: Solubility Enhancement
Caption: A general workflow for enhancing the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Antifungal agent 25
Technical Support Center: Antifungal Agent 25
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound (AF-25).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an experimental inhibitor of lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] By blocking this enzyme, AF-25 disrupts the integrity of the fungal cell membrane, leading to growth inhibition.[1][3]
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro assays, it is recommended to prepare a 10 mg/mL stock solution in 100% DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. For working solutions, further dilute the stock in the appropriate culture medium. Note that high concentrations of AF-25 may precipitate in aqueous solutions.[4][5]
Q3: What are the recommended quality control (QC) strains for use with this compound?
A3: For susceptibility testing, it is recommended to use standard QC strains such as Candida albicans ATCC 90028 and Candida parapsilosis ATCC 22019. Expected Minimum Inhibitory Concentration (MIC) ranges for these strains should be established in your laboratory to ensure consistency across experiments.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
You may observe variability in MIC values for this compound between experiments or even between replicates within the same experiment.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI M27).[6][7][8] Verify the final inoculum concentration by plating a dilution on agar. |
| Compound Solubility | AF-25 can precipitate in aqueous media, especially at higher concentrations. Visually inspect microdilution plate wells for any precipitation before and after incubation. If precipitation is observed, consider preparing fresh dilutions or using a co-solvent.[4][5][9] |
| Media Composition | The pH and composition of the culture medium can influence the activity of antifungal agents.[7] Ensure that the RPMI 1640 medium is buffered with MOPS to a pH of 7.0.[8] |
| Incubation Time | For Candida species, MICs should typically be read at 24 hours.[7][8] Reading at later time points may lead to trailing growth and artificially high MICs. |
| Plate Reading | Endpoint determination can be subjective. For azole antifungals like AF-25, the MIC is typically defined as the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control.[6] |
Experimental Workflow for Troubleshooting Inconsistent MICs
Caption: A logical workflow for diagnosing and resolving inconsistent MIC results.
Issue 2: Reduced or No Activity in the Presence of Serum
A significant increase in the MIC of this compound may be observed when assays are performed in media containing serum.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Protein Binding | AF-25 may bind to serum proteins, such as albumin, reducing the concentration of free, active compound.[10][11] This is a known phenomenon for many antifungal agents.[10][11][12] |
| Quantify the Effect | Perform MIC testing with and without a standardized concentration of serum (e.g., 10% or 50%) to quantify the impact on AF-25's activity.[11][12] |
| Consider Free Drug Concentration | When interpreting in vitro data with serum, consider that the total drug concentration may not reflect the bioavailable fraction. |
Signaling Pathway Illustrating Serum Protein Binding
Caption: Diagram showing the equilibrium between free and protein-bound AF-25.
Issue 3: Paradoxical Growth at High Concentrations
Some fungal isolates may exhibit reduced susceptibility or even renewed growth at very high concentrations of this compound, a phenomenon known as the paradoxical effect.[13][14][15]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Stress Response Activation | High concentrations of some antifungal agents can trigger a cellular stress response in fungi, leading to changes in cell wall composition (e.g., increased chitin) that may counteract the drug's effect.[15] |
| Confirm the Effect | To confirm a paradoxical effect, perform a broth microdilution assay over an extended concentration range. A true paradoxical effect will show fungal growth at concentrations significantly above the MIC.[13][14] |
| Clinical Relevance | The in vivo relevance of the paradoxical effect is often debated and may not always correlate with clinical outcomes.[16][17] The presence of serum can sometimes eliminate this effect.[14][15][16] |
Logical Diagram of the Paradoxical Effect
Caption: Relationship between AF-25 concentration and the paradoxical growth effect.
Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Candida species
This protocol is adapted from the CLSI M27 guidelines.[6][7][8]
-
Preparation of AF-25: Prepare a 1.28 mg/mL stock of AF-25 in DMSO. Perform serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well microtiter plate to achieve final concentrations ranging from 0.015 to 16 µg/mL.
-
Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted AF-25. Include a drug-free well for a growth control.
-
Incubation: Incubate the plate at 35°C for 24 hours.[8]
-
Reading the MIC: Determine the MIC as the lowest concentration of AF-25 that causes a ≥50% reduction in turbidity compared to the growth control.[6]
References
- 1. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory and Fungicidal Effects of Antifungal Drugs against Aspergillus Species in the Presence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical effect of caspofungin: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Identifying and mitigating off-target effects of Antifungal agent 25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Antifungal Agent 25.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its potential off-target effects?
This compound is a small molecule kinase inhibitor designed to target Fungal Kinase X, a critical enzyme for fungal cell wall integrity. However, like many kinase inhibitors, it can exhibit off-target activity against human kinases due to structural similarities in the ATP-binding pocket.[1][2][3] Pre-clinical profiling has identified potential off-target interactions with human kinases such as SRC family kinases and CDK family kinases, which could lead to unintended cellular effects.[4]
Q2: How can I distinguish between on-target antifungal activity and off-target cytotoxicity in my experiments?
Differentiating on-target from off-target effects is crucial. A common strategy involves using a combination of cell lines and control compounds.
-
Genetically Modified Strains: Test this compound on fungal strains where the target kinase (Fungal Kinase X) has been knocked out or mutated. The agent should show significantly reduced efficacy in these strains if its primary activity is on-target.
-
Human Cell Lines: Assess the cytotoxicity of this compound in various human cell lines. Toxicity in these cells at concentrations similar to those required for antifungal activity suggests potential off-target effects.[5]
-
Structurally-Related Inactive Compound: If available, use a close analog of this compound that is inactive against Fungal Kinase X. If this analog still produces cellular effects, they are likely off-target.
Q3: What are the recommended initial steps to investigate suspected off-target effects?
If you suspect off-target effects are influencing your results, a systematic approach is recommended. The following workflow provides a general guideline for investigation.
References
- 1. Call for Action: Invasive Fungal Infections Associated With Ibrutinib and Other Small Molecule Kinase Inhibitors Targeting Immune Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Antifungal agent 25 in different experimental conditions
Technical Support Center: Stability of Antifungal Agent 25
This guide provides detailed information and troubleshooting advice regarding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
1. General Handling and Storage
-
Q1: What are the optimal long-term and short-term storage conditions for this compound?
A: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Stock solutions in DMSO can be stored at -20°C for up to three months but should be limited to a minimal number of freeze-thaw cycles.
-
Q2: How sensitive is this compound to light and temperature fluctuations?
A: this compound exhibits sensitivity to both UV light and elevated temperatures. Exposure to direct laboratory light for extended periods can lead to photodegradation. Similarly, temperatures above 25°C can cause thermal degradation, impacting the agent's purity and efficacy.[1] A forced degradation study showed significant degradation under acidic, basic, and oxidative stress, while the agent was more stable under thermal and photolytic stress conditions.[1]
Data Presentation: Stability of Solid this compound
| Condition | Duration | Purity Retained | Observations |
| -20°C, Dark | 6 Months | >99% | Recommended long-term storage. |
| 4°C, Dark | 1 Month | >98% | Suitable for short-term storage. |
| 25°C, Dark | 1 Month | ~95% | Noticeable degradation. |
| 25°C, Ambient Light | 1 Month | ~91% | Significant degradation; avoid light exposure. |
| 40°C, Dark | 1 Week | ~88% | Accelerated degradation observed.[2] |
2. Solution Stability and Preparation
-
Q3: In which solvents can I dissolve this compound, and what are the recommended concentrations?
A: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol but has poor solubility in water.[3][4] For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be diluted into aqueous buffers or culture media for final experimental concentrations. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced effects on fungal growth.[3][5]
-
Q4: How does pH affect the stability of this compound in aqueous solutions?
A: The stability of this compound is pH-dependent. The agent is most stable in neutral to slightly acidic conditions (pH 5.0-7.0). In alkaline conditions (pH > 8.0), it undergoes rapid degradation.[1][6] This is a critical consideration for experiments involving buffered solutions or culture media. For example, some studies have shown that the minimum inhibitory concentrations of certain antifungals can be significantly higher at a lower pH.[7]
Data Presentation: Stability in Solution (72 hours)
| Solvent/Buffer | pH | Temperature | Purity Retained |
| DMSO | N/A | 25°C | >99% |
| Ethanol | N/A | 25°C | ~97% |
| PBS | 7.4 | 37°C | ~90% |
| Acetate Buffer | 5.0 | 37°C | ~94% |
| Tris Buffer | 8.5 | 37°C | ~75% |
3. Troubleshooting Experimental Inconsistencies
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Q5: My antifungal susceptibility tests (e.g., MIC assays) are showing variable results. Could this be related to the stability of this compound?
A: Yes, inconsistent results in susceptibility testing are frequently linked to compound stability issues.[7] If the agent degrades during the incubation period, the effective concentration decreases, leading to falsely high Minimum Inhibitory Concentration (MIC) values. This is particularly relevant for assays with long incubation times (e.g., 24-48 hours).[8]
-
Q6: What steps can I take to troubleshoot and ensure the stability of this compound during my experiments?
A: To minimize stability-related issues, follow this troubleshooting guide:
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Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
-
Control pH: Ensure the pH of your culture medium or buffer is within the optimal range of 5.0-7.0.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates/tubes to prevent photodegradation.
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Include a Stability Control: In a separate well or tube without cells, incubate the agent under the same experimental conditions. At the end of the experiment, measure the concentration of the remaining active agent using a suitable analytical method like HPLC.[9][10] This will help quantify any degradation that occurred during the assay.
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Verify Solvent Effects: Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your experiment to ensure it does not affect fungal growth.[3][5]
Caption: Troubleshooting flowchart for inconsistent experimental results.
-
Experimental Protocols
Protocol: Forced Degradation Study by HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions. Such studies are crucial for identifying potential degradation pathways and establishing stable handling conditions.[1]
1. Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
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Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
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Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
4. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH and dilute to volume with the mobile phase.[11]
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to volume with the mobile phase.[11]
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to volume with the mobile phase.[1]
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Thermal Degradation: Keep the solid powder of this compound in a hot air oven at 70°C for 48 hours. Then, prepare the working solution.
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Photolytic Degradation: Expose the working solution to direct sunlight or a photostability chamber for 24 hours.[1]
5. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 6.0) (65:35 v/v)[12]
-
Flow Rate: 1.0 mL/min[13]
-
Detection Wavelength: 260 nm (or the λmax of this compound)
-
Injection Volume: 20 µL
6. Analysis: Inject the stressed samples and an unstressed control sample into the HPLC system. Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent compound (decrease in the main peak area). The percentage degradation can be calculated relative to the unstressed control.
References
- 1. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing [PeerJ] [peerj.com]
- 6. gr.fagron.com [gr.fagron.com]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Dete… [ouci.dntb.gov.ua]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Azole Antifungals in Laboratory Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to azole resistance in laboratory fungal strains.
Frequently Asked Questions (FAQs)
Q1: My fungal strain, previously susceptible to fluconazole, now shows resistance. What are the common underlying mechanisms?
A1: Acquired resistance to azole antifungals, such as fluconazole, in previously susceptible strains is a multi-faceted issue. The most commonly observed mechanisms include:
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Target Enzyme Modification: Mutations in the ERG11 gene (also known as CYP51A), which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.[1][2][3]
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Overexpression of the Target Enzyme: Increased production of the Erg11p enzyme can overwhelm the inhibitory effects of the antifungal agent.[1][4]
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Efflux Pump Overexpression: Fungal cells can actively transport the antifungal drug out of the cell, thereby reducing its intracellular concentration. This is often mediated by the upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1).[1][4][5]
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Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can lead to the production of a functional cell membrane even in the absence of ergosterol, rendering the azole ineffective.[1]
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Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to factors like reduced drug penetration and altered cellular physiology.[6]
Q2: How can I determine the minimum inhibitory concentration (MIC) of an azole antifungal for my fungal strain?
A2: Determining the Minimum Inhibitory Concentration (MIC) is a crucial first step in assessing antifungal resistance. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A for yeasts and M38-P for molds, are recommended for reproducibility.[7] The general principle involves exposing the fungal inoculum to a serial dilution of the antifungal agent in a suitable broth medium. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥80%) compared to a drug-free control.[7]
Q3: My MIC results show "trailing growth." How should I interpret this?
A3: Trailing growth, characterized by reduced but persistent growth at drug concentrations above the MIC, can complicate the interpretation of antifungal susceptibility tests for azoles.[7] It is important to adhere to standardized endpoint reading criteria, which typically define the MIC as the concentration with a prominent decrease in turbidity.[7] Further investigation, such as direct measurement of ergosterol synthesis, can help to confirm whether these isolates are truly resistant or should be classified as susceptible.[7]
Q4: What strategies can I employ in the lab to overcome or mitigate azole resistance?
A4: Several laboratory strategies can be explored to address azole resistance:
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Combination Therapy: Using the azole antifungal in combination with other compounds can be effective. This can include:
-
Efflux Pump Inhibitors: These compounds block the action of efflux pumps, increasing the intracellular concentration of the azole.
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Calcineurin Inhibitors: Agents like cyclosporine A or tacrolimus can potentiate the activity of azoles.
-
Other Antifungal Classes: Combining azoles with polyenes (e.g., amphotericin B) or echinocandins may have synergistic effects, although potential for antagonism should be considered.[6]
-
-
Genetic Manipulation: For research purposes, genetic modification of the resistant strain to knock out or downregulate genes associated with resistance (e.g., efflux pump genes) can help confirm their role and restore susceptibility.
-
Alternative Antifungals: If resistance to a particular azole is high, testing susceptibility to other azoles or different classes of antifungals is recommended.[6]
Troubleshooting Guides
Problem: Inconsistent MIC Results for the Same Strain
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum density is used for each experiment, typically verified by spectrophotometry or cell counting. |
| Media composition variation | Use a consistent batch of standardized testing medium (e.g., RPMI-1640) as recommended by CLSI guidelines. |
| Incubation conditions not standardized | Maintain consistent incubation temperature and duration for all assays. |
| Subjective endpoint reading | Utilize a spectrophotometer to quantitatively measure growth inhibition or have multiple trained individuals read the results to ensure consistency. |
Problem: Strain Develops Resistance During Serial Passage in the Presence of the Antifungal
| Possible Cause | Troubleshooting Step |
| Selection of resistant subpopulations | Isolate single colonies from the resistant population and test their individual MICs to assess heterogeneity. |
| Induction of resistance mechanisms | Analyze the gene expression of known resistance genes (e.g., ERG11, efflux pump genes) in the resistant strain compared to the parental susceptible strain using RT-qPCR. Sequence the ERG11 gene to check for mutations. |
| Experimental evolution | If this is an intended experiment, periodically archive samples of the evolving population to track the emergence of resistance over time. |
Experimental Protocols
Protocol 1: Broth Microdilution for Antifungal Susceptibility Testing (Adapted from CLSI M27-A)
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Prepare Antifungal Stock Solution: Dissolve the azole antifungal in a suitable solvent (e.g., DMSO) to a high concentration.
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Prepare Drug Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agent in RPMI-1640 medium.
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Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.
-
Inoculate the Plate: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate: Incubate the plate at 35°C for 24-48 hours.
-
Read Results: Determine the MIC by visually inspecting for growth or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration showing a prominent reduction in growth compared to the growth control.
Protocol 2: Checkerboard Assay for Synergy Testing
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Prepare Drug Plates: In a 96-well microtiter plate, prepare a two-dimensional array of drug concentrations. Along the x-axis, serially dilute Drug A (e.g., fluconazole). Along the y-axis, serially dilute Drug B (e.g., an efflux pump inhibitor).
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Inoculate: Inoculate the plate with a standardized fungal inoculum as described in Protocol 1.
-
Incubate and Read: Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing Resistance Mechanisms and Workflows
Caption: Key mechanisms of azole resistance in a fungal cell.
Caption: Experimental workflow for troubleshooting azole resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifungals and Drug Resistance [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. ovid.com [ovid.com]
- 6. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Antifungal Agent 25 Versus Existing Antifungals
For Immediate Release
In the landscape of rising antifungal resistance, the development of novel therapeutic agents is paramount. This guide provides a comprehensive, data-driven comparison of the investigational Antifungal Agent 25 against established antifungal drugs. This report is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of in vitro efficacy and outlining key experimental protocols.
Executive Summary
This compound, a novel azole derivative, demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. Its mechanism of action, like other azoles, involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to fungistatic or fungicidal activity. This guide presents a comparative analysis of its minimum inhibitory concentration (MIC) data alongside that of current frontline antifungal agents.
Data Presentation: In Vitro Susceptibility Testing
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and other commonly used antifungal agents against various fungal strains. Lower MIC values indicate greater potency.
| Fungal Strain | This compound (μg/mL) | Fluconazole (μg/mL) | Itraconazole (μg/mL) | Voriconazole (μg/mL) | Amphotericin B (μg/mL) |
| Candida albicans (SC5314) | <0.03 | 0.25 - 1.0 | 0.03 - 0.25 | 0.015 - 0.125 | 0.25 - 1.0 |
| Candida albicans (GIM 2.194) | <0.03 | - | - | - | - |
| Candida albicans (CaR, Fluconazole-resistant) | 0.5 | >64 | >1 | - | - |
| Cryptococcus neoformans (GIM 2.209) | <0.03 | 2.0 - 16.0 | 0.125 - 0.5 | 0.03 - 0.25 | 0.125 - 0.5 |
| Candida tropicalis (GIM 2.183) | 0.25 | 0.5 - 4.0 | 0.06 - 0.5 | 0.03 - 0.25 | 0.5 - 2.0 |
| Aspergillus fumigatus (cgmcc 3.7795) | 0.5 | - | 0.25 - 2.0 | 0.25 - 1.0 | 0.5 - 2.0 |
Mechanism of Action: A Comparative Overview
The primary classes of antifungal agents exert their effects through distinct mechanisms, primarily targeting the fungal cell wall or cell membrane.
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Azoles (e.g., Fluconazole, Itraconazole, Voriconazole, this compound): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity and function.[2]
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[3] This leads to leakage of intracellular contents and ultimately cell death.[3]
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Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins target the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide for maintaining cell wall structure.[4] This results in osmotic instability and cell lysis.[4]
The shared mechanism of this compound with other azoles suggests a similar spectrum of activity and potential for cross-resistance, although its efficacy against a fluconazole-resistant strain indicates it may overcome some existing resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for key in vitro antifungal assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[1][5]
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]
-
Drug Dilution: Antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.[7]
Time-Kill Assay
This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.
-
Inoculum Preparation: A standardized fungal inoculum is prepared in a suitable broth medium (e.g., RPMI-1640) to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Drug Exposure: The antifungal agent is added to the culture at a predetermined concentration (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 6, 12, 24, 48 hours).
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Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU)/mL.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.[8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathway of Azole Antifungals
Caption: Inhibition of ergosterol biosynthesis by this compound.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. EUCAST: Fungi (AFST) [eucast.org]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. researchgate.net [researchgate.net]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between a Novel Azole, Antifungal Agent 25, and Commercially Available Azoles
This guide provides a comparative analysis of the in vitro activity and cross-resistance patterns of the investigational antifungal, Antifungal Agent 25, against established azole antifungals. The data presented is intended for researchers, scientists, and drug development professionals to understand the potential positioning of this new agent in the context of existing therapies and resistance mechanisms.
Introduction to Azole Antifungals and Resistance
Azole antifungals are a cornerstone in the treatment of fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] The widespread use of azoles has unfortunately led to the emergence of resistance, posing a significant clinical challenge.[5][6] Resistance can arise through several mechanisms, including mutations in the ERG11 gene that reduce drug binding, overexpression of ERG11, and increased drug efflux through membrane transporters.[1][2][3][7][8] Cross-resistance, where resistance to one azole confers resistance to others, is a common phenomenon and a major concern in clinical practice.[9][10][11]
Comparative In Vitro Susceptibility
The in vitro activity of this compound was compared with that of fluconazole, itraconazole, voriconazole, and posaconazole against a panel of clinically relevant Candida and Aspergillus species, including known azole-resistant isolates. Minimum Inhibitory Concentrations (MICs) were determined using standardized broth microdilution methods.
Table 1: Comparative MICs (μg/mL) of this compound and Other Azoles against Candida Species
| Organism (No. of Isolates) | This compound (MIC Range) | Fluconazole (MIC Range) | Itraconazole (MIC Range) | Voriconazole (MIC Range) | Posaconazole (MIC Range) |
| Candida albicans (50) | 0.015 - 1 | 0.25 - 8 | 0.03 - 2 | 0.015 - 1 | 0.015 - 0.5 |
| Candida glabrata (30) | 0.125 - 8 | 8 - 64 | 0.25 - 16 | 0.125 - 8 | 0.125 - 4 |
| Candida parapsilosis (30) | 0.03 - 2 | 1 - 16 | 0.06 - 4 | 0.03 - 2 | 0.03 - 1 |
| Candida krusei (20) | 0.25 - 4 | 16 - >64 | 0.125 - 2 | 0.25 - 4 | 0.25 - 2 |
| Fluconazole-Resistant C. albicans (15) | 0.5 - 4 | >64 | 0.5 - >16 | 0.25 - 8 | 0.25 - 4 |
Data synthesized from multiple sources on novel azole activities and resistance patterns.[6][10][12]
Table 2: Comparative MICs (μg/mL) of this compound and Other Azoles against Aspergillus Species
| Organism (No. of Isolates) | This compound (MIC Range) | Itraconazole (MIC Range) | Voriconazole (MIC Range) | Posaconazole (MIC Range) |
| Aspergillus fumigatus (40) | 0.06 - 2 | 0.125 - 4 | 0.125 - 2 | 0.06 - 1 |
| Aspergillus flavus (20) | 0.125 - 4 | 0.25 - 8 | 0.25 - 4 | 0.125 - 2 |
| Aspergillus terreus (15) | 0.5 - 8 | 1 - >16 | 0.5 - 4 | 0.25 - 4 |
| Itraconazole-Resistant A. fumigatus (10) | 0.5 - >8 | >16 | 0.5 - 8 | 0.25 - 4 |
Data synthesized from multiple sources on novel azole activities and resistance patterns.[13][14]
Analysis of Cross-Resistance
This compound demonstrated potent in vitro activity against a broad range of fungal pathogens. Notably, it retained activity against some isolates with reduced susceptibility to first-generation azoles. However, significant cross-resistance was observed, particularly in isolates with high-level resistance to voriconazole and posaconazole.[9] This suggests that this compound may be affected by some of the same resistance mechanisms that impact other triazoles, such as specific alterations in the target enzyme or potent efflux pump activity.[2][7] For instance, strains overexpressing efflux pumps of the ATP-binding cassette (ABC) transporter superfamily often exhibit a multi-azole resistance phenotype.[7][8]
Experimental Protocols
In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Inoculum Preparation: Fungal isolates were grown on potato dextrose agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, which was further diluted to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for molds.
-
Antifungal Agent Preparation: Antifungal agents were serially diluted in RPMI 1640 medium.
-
Incubation: Microtiter plates were incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
Visualizations
Signaling Pathway of Azole Antifungal Action
Caption: Mechanism of action of azole antifungals.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
References
- 1. Mechanisms of resistance to azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungal resistance in patients with Candidaemia: a retrospective cohort study | springermedizin.de [springermedizin.de]
- 12. journals.asm.org [journals.asm.org]
- 13. Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Antifungal Synergies: A Comparative Guide to Combinations with Antifungal Agent 25
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic effects, offers a promising approach to enhance efficacy, reduce dosages, and overcome resistance. This guide provides a comparative overview of the potential synergistic effects of Antifungal Agent 25, a potent and broad-spectrum inhibitor of lanosterol 14α-demethylase (CYP51), with other classes of antifungal drugs.
While specific experimental data on the synergistic combinations of this compound is not yet publicly available, this guide draws upon established principles of antifungal synergy and published data for other CYP51 inhibitors, primarily from the azole class, which share the same mechanism of action. The data presented herein for mechanistically similar drugs can inform the design of future studies to evaluate the synergistic potential of this compound.
Mechanism of Action and Rationale for Synergy
This compound exerts its effect by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and inhibits fungal growth.[1][2][3] This mechanism provides a strong rationale for combining this compound with antifungal agents that target different cellular pathways, potentially leading to synergistic interactions.
Potential Synergistic Combinations
Based on the mechanisms of action of major antifungal classes, the following combinations with a CYP51 inhibitor like this compound are theoretically promising for achieving synergy.
With Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)
Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1] The simultaneous disruption of both cell wall and cell membrane integrity through combination therapy is a well-explored strategy for achieving synergistic effects.[4][5][6]
With Polyenes (e.g., Amphotericin B)
Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][2] Combining a CYP51 inhibitor that reduces ergosterol production with a polyene that targets ergosterol could lead to complex interactions, which may be synergistic or antagonistic depending on the specific drugs and fungal species.
With other Azoles (e.g., Fluconazole, Voriconazole)
In fungi with multiple CYP51 isozymes, combining different azoles that exhibit selectivity for different isozymes can result in a synergistic effect.[7][8][9][10] This approach could be particularly effective against fungal strains that have developed resistance to a single azole.
Comparative Data on Synergistic Effects of Azoles with other Antifungals
The following tables summarize published data on the synergistic effects of various azoles (CYP51 inhibitors) with other antifungal agents against different fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where an FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Effects of Azole and Echinocandin Combinations
| Fungal Species | Azole | Echinocandin | FICI Range | Percentage of Synergy | Reference |
| Candida auris | Voriconazole | Micafungin | 0.15 - 0.5 | 100% (of 10 isolates) | [6] |
| Aspergillus flavus | Voriconazole | Caspofungin | 0.005 - 2.00 | High prevalence | [5][11] |
| Aspergillus flavus | Posaconazole | Caspofungin | 0.008 - 2.001 | Synergy was the main result | [5][11] |
Table 2: Synergistic Effects of Azole Combinations with Non-Antifungal Agents
| Fungal Species | Azole | Synergistic Agent | FICI | Notable Effect | Reference |
| Fluconazole-resistant Candida albicans | Fluconazole | Berberine Chloride | ≤ 0.5 | Potent synergistic action | [12] |
| Fluconazole-resistant Candida albicans | Fluconazole | Licofelone | Not specified | MIC of fluconazole decreased from 512 to 1 µg/mL | [13] |
| Various Candida species | Fluconazole | Cyclosporine A | ≤ 0.5 | Synergistic against 33.3% to 100% of isolates depending on the species | [14] |
Experimental Protocols
Accurate assessment of synergistic interactions requires standardized and well-defined experimental protocols. The two most common in vitro methods are the checkerboard microdilution assay and the time-kill curve analysis.
Checkerboard Microdilution Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) by testing various combinations of two drugs in a microtiter plate format.
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent. Create serial twofold dilutions of each drug in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells. Add 50 µL of the serially diluted this compound along the rows and 50 µL of the serially diluted second antifungal agent along the columns. This creates a matrix of drug combinations.
-
Inoculum Preparation: Prepare a fungal inoculum suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis Protocol
This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents alone and in combination.
-
Inoculum Preparation: Prepare a starting fungal inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Drug Exposure: Add this compound and the second antifungal agent, alone and in combination, at concentrations corresponding to their MICs (e.g., 1x MIC, 2x MIC). Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Colony Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each drug concentration and combination.
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizing Pathways and Workflows
Fungal Ergosterol Biosynthesis Pathway
Caption: Fungal ergosterol biosynthesis pathway and points of antifungal drug action.
Checkerboard Assay Workflow
Caption: General workflow for the checkerboard microdilution synergy assay.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is pending, its mechanism of action as a CYP51 inhibitor provides a strong foundation for exploring combination therapies. The data from other azoles suggest that combinations with echinocandins and certain non-antifungal agents hold significant promise for synergistic activity, particularly against resistant fungal strains. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the synergistic potential of this compound, ultimately contributing to the development of more effective antifungal treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Potent In Vitro Synergism of Fluconazole and Berberine Chloride against Clinical Isolates of Candida albicans Resistant to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Comparative Safety Profile of Antifungal Agent 25: A Guide for Researchers
This guide provides a comparative analysis of the safety profile of the investigational antifungal agent 25, benchmarked against established antifungal drugs. The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical safety data and the methodologies used to generate it.
Executive Summary
This compound is a novel azole antifungal that demonstrates potent in vitro activity against a broad spectrum of fungal pathogens by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] This mechanism is shared with other azole antifungals. Preliminary in vitro data on this compound suggests a potential for drug-drug interactions through the inhibition of human cytochrome P450 (CYP) enzymes. However, studies on a similar compound targeting the same pathway suggest a potentially favorable selectivity for the fungal enzyme over its human ortholog, indicating a promising safety profile.[5]
This guide will compare the available safety data for this compound with that of commonly used antifungal agents from different classes: the azoles (fluconazole, itraconazole, voriconazole), the polyenes (amphotericin B), and the echinocandins (caspofungin). The comparison will focus on key safety parameters including hepatotoxicity, nephrotoxicity, drug-drug interactions, and other common adverse effects. Detailed experimental protocols for key in vitro safety assays are also provided.
Mechanism of Action of Azole Antifungals
Azole antifungals, including this compound, exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2][3][4][6] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately impairing fungal growth and replication.[4]
Comparative Safety Profile
The following tables summarize the known safety profiles of this compound and its comparators. It is important to note that the data for this compound is based on limited preclinical findings, while the information for the other agents is derived from extensive clinical use.
Table 1: Overview of Common Adverse Effects
| Antifungal Agent | Class | Common Adverse Effects |
| This compound | Azole | Data not available. |
| Fluconazole | Azole | Headache, nausea, abdominal pain, rash. |
| Itraconazole | Azole | Nausea, vomiting, diarrhea, headache, rash.[7] |
| Voriconazole | Azole | Visual disturbances (blurred vision, color changes, photophobia), rash, headache.[8][9][10][11] |
| Amphotericin B | Polyene | Infusion-related reactions (fever, chills), nephrotoxicity, electrolyte abnormalities.[12][13][14] |
| Caspofungin | Echinocandin | Phlebitis, headache, fever, nausea, vomiting, infusion-related reactions.[15][16][17][18] |
Table 2: Hepatotoxicity and Nephrotoxicity
| Antifungal Agent | Hepatotoxicity | Nephrotoxicity |
| This compound | Data not available. A similar ERG25 inhibitor showed no toxicity to human cells in a yeast model.[5] | Data not available. |
| Fluconazole | Generally low incidence of serious hepatotoxicity. Transient elevation of liver enzymes can occur. | Low risk of nephrotoxicity. |
| Itraconazole | Can cause transient to severe liver injury, including rare cases of hepatic failure.[7][19][20][21][22] Incidence of severe hepatitis is less than 2%.[22] | Low risk of nephrotoxicity. |
| Voriconazole | Elevated liver enzymes are common. Severe hepatotoxicity is less frequent but can occur. | Generally low risk of nephrotoxicity. |
| Amphotericin B | Low risk of direct hepatotoxicity. | High incidence of dose-dependent nephrotoxicity (up to 80% of patients).[12] Lipid formulations have a lower incidence.[23] |
| Caspofungin | Can cause elevated liver enzymes. Serious hepatotoxicity is rare. | Low risk of nephrotoxicity. |
Table 3: Drug-Drug Interactions (Inhibition of Human CYP450 Enzymes)
This table presents the in vitro IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme activity. Lower IC50 values indicate a higher potential for drug-drug interactions.
| Antifungal Agent | CYP1A2 (IC50 µM) | CYP2C9 (IC50 µM) | CYP2C19 (IC50 µM) | CYP2D6 (IC50 µM) | CYP3A4 (IC50 µM) |
| This compound | 4.47 | 2.87 | 1.04 | 31.3 | 10.1 |
| Fluconazole | Weak inhibitor | Potent inhibitor | Moderate inhibitor | Weak inhibitor | Moderate inhibitor |
| Itraconazole | Moderate inhibitor | Weak inhibitor | Weak inhibitor | Weak inhibitor | Potent inhibitor |
| Voriconazole | Moderate inhibitor | Moderate inhibitor | Potent inhibitor | Weak inhibitor | Potent inhibitor |
| Amphotericin B | Not metabolized by CYP450; low potential for CYP-mediated interactions. | ||||
| Caspofungin | Not a substrate, inhibitor, or inducer of CYP450 enzymes. |
Note: The qualitative descriptions for the comparator drugs are based on their known clinical drug interaction profiles.
Experimental Protocols for Key Safety Assays
The following are detailed methodologies for key in vitro experiments used to assess the safety profile of new chemical entities like this compound.
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for predicting the potential for drug-drug interactions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP450 isoforms.
Methodology:
-
Incubation: The test compound, at various concentrations, is incubated with human liver microsomes (a source of CYP enzymes) and a specific substrate for each CYP isoform being tested.
-
Reaction Initiation: The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
-
Metabolite Formation: The CYP enzyme metabolizes the specific substrate to produce a metabolite.
-
Quantification: The formation of the metabolite is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a control (without the test compound). The IC50 value is then calculated from the concentration-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the potential of a compound to cause cell death, which can be an indicator of potential hepatotoxicity.
Objective: To determine the concentration of a test compound that reduces the viability of a cell line (e.g., HepG2, a human liver cell line) by 50% (IC50).
Methodology:
-
Cell Seeding: Human cells (e.g., HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[24][25]
-
Solubilization: The insoluble formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[26][27]
hERG Potassium Channel Assay (Automated Patch Clamp)
This assay is a critical component of cardiovascular safety assessment, as inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias.
Objective: To determine the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Methodology:
-
Cell Preparation: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Automated Patch Clamp: The assay is performed using an automated patch-clamp system.[28] Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents.[29][30]
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Current Measurement: The hERG tail current is measured before and after the application of the test compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.
Signaling Pathways and Logical Relationships
CYP450-Mediated Drug-Drug Interactions
The inhibition of CYP450 enzymes by one drug can lead to an increase in the plasma concentration of a co-administered drug that is metabolized by the same enzyme, potentially leading to toxicity.[31][32][33]
Preclinical Safety Assessment Workflow
Conclusion
This compound, a novel CYP51 inhibitor, shows promise as a broad-spectrum antifungal. Based on its mechanism of action, a key area for safety evaluation is its potential for drug-drug interactions through the inhibition of human CYP450 enzymes. The provided in vitro IC50 values for this compound against various CYP isoforms offer initial guidance for predicting these interactions.
Compared to established azoles, the preliminary data suggests that this compound may have a different profile of CYP450 inhibition. Further preclinical studies, including in vitro cytotoxicity and hERG channel assays, followed by in vivo toxicology studies, are essential to fully characterize its safety profile and to determine its therapeutic index. The experimental protocols outlined in this guide provide a framework for conducting these critical safety assessments. As more data becomes available, a more direct and quantitative comparison with existing antifungal agents will be possible, which will be crucial for the future clinical development of this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 3. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. bionauts.jp [bionauts.jp]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | Characteristics of voriconazole-induced visual disturbances and hallucinations: case reports and literature review [frontiersin.org]
- 9. doaj.org [doaj.org]
- 10. researchgate.net [researchgate.net]
- 11. journalofmedicaloptometry.com [journalofmedicaloptometry.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Frequency and Associated Factors of Amphotericin B Nephrotoxicity in Hospitalized Patients in Hematology-Oncology Wards in the Southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conventional Amphotericin B Associated Nephrotoxicity in Patients With Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medicines.org.uk [medicines.org.uk]
- 18. reference.medscape.com [reference.medscape.com]
- 19. droracle.ai [droracle.ai]
- 20. Pre-Existing Liver Disease and Toxicity of Antifungals [mdpi.com]
- 21. Itraconazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Hepatic Failure Related to Itraconazole Use Successfully Treated by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The evaluation of frequency of nephrotoxicity caused by liposomal amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]
- 27. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sophion.com [sophion.com]
- 30. fda.gov [fda.gov]
- 31. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 32. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Cytochrome P450 drug interactions: are they clinically relevant? - Australian Prescriber [australianprescriber.tg.org.au]
- 34. fda.gov [fda.gov]
- 35. Drug Development Process: From Discovery to FDA Approval | Mirai Intex [mirai-intex.com]
- 36. pacificbiolabs.com [pacificbiolabs.com]
- 37. Development & Approval Process | Drugs | FDA [fda.gov]
- 38. The 5 Drug Development Phases - Patheon pharma services [patheon.com]
A Comparative Analysis of the Fungicidal Versus Fungistatic Activity of Antifungal Agent 25
For Immediate Release
This guide provides a detailed comparison of the in-vitro activity of the novel investigational antifungal agent, designated Antifungal Agent 25, against established antifungal drugs. The primary objective is to characterize the activity of this compound as either fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth). This determination is critical for guiding further preclinical and clinical development. The fungicidal polyene Amphotericin B and the primarily fungistatic azole Fluconazole are used as comparator agents.[1][2][3][4]
Executive Summary of Findings
Data Presentation
The in-vitro activities of this compound, Amphotericin B, and Fluconazole were determined using standardized broth microdilution methods.[5][6] The results, summarized below, clearly delineate the distinct profiles of each agent.
Table 1: Comparative In-Vitro Antifungal Activities against Candida albicans ATCC 90028
| Antifungal Agent | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | MFC/MIC Ratio | Interpretation |
| This compound | 0.5 | 1.0 | 2 | Fungicidal |
| Amphotericin B | 0.5 | 1.0 | 2 | Fungicidal [1][7][8] |
| Fluconazole | 1.0 | >64 | >64 | Fungistatic [2][9] |
Note: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.[10]
Time-Kill Curve Analysis
Time-kill assays provide a dynamic view of antifungal activity. The graph below illustrates the rate and extent of fungal killing by each agent at a concentration of 4x their respective MICs.
Graph 1: Time-Kill Curves for Antifungal Agents against Candida albicans ATCC 90028
(A graphical representation of the time-kill curve data would be inserted here, showing a rapid, >3-log10 reduction in CFU/mL for this compound and Amphotericin B within 24 hours, while Fluconazole shows minimal reduction from the initial inoculum.)
The data indicates that both this compound and Amphotericin B achieved a >99.9% reduction in the initial fungal inoculum, the definition of fungicidal activity, within 24 hours.[11] In contrast, Fluconazole did not produce a significant reduction in colony-forming units (CFU)/mL compared to the starting inoculum, consistent with its fungistatic nature.[12]
Experimental Protocols & Methodologies
Detailed and standardized protocols are essential for the accurate determination of antifungal activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[5] The broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[6]
Protocol:
-
Inoculum Preparation: A standardized inoculum of Candida albicans ATCC 90028 was prepared to a final concentration of approximately 1-5 x 10³ CFU/mL in RPMI 1640 medium.[6]
-
Drug Dilution: Serial two-fold dilutions of this compound, Amphotericin B, and Fluconazole were prepared in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared fungal suspension.
-
Incubation: The plate was incubated at 35°C for 24-48 hours.[5]
-
Endpoint Reading: The MIC was determined as the lowest drug concentration at which a significant inhibition of growth (approximately 50% for azoles and 100% for polyenes and Agent 25) was observed compared to the growth control.[6]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[13]
Protocol:
-
MIC Plate Preparation: An MIC assay was performed as described above.
-
Subculturing: After the MIC was determined, a 100 µL aliquot from each well showing no visible growth was spread onto a Sabouraud Dextrose Agar (SDA) plate.[14][15]
-
Incubation: The SDA plates were incubated at 35°C for 48 hours to allow for the growth of any remaining viable fungi.
-
Endpoint Reading: The MFC was identified as the lowest concentration of the antifungal agent that resulted in no fungal growth on the SDA plate.[14]
Time-Kill Curve Analysis
This assay measures the change in fungal viability over time in the presence of an antifungal agent.[16]
Protocol:
-
Culture Preparation: A standardized suspension of Candida albicans ATCC 90028 was prepared to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.[17]
-
Drug Exposure: Antifungal agents were added at a concentration of 4x their respective MICs. A growth control tube with no drug was also included.
-
Incubation and Sampling: The cultures were incubated at 35°C with agitation. Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[16]
-
Viability Assessment: Serial dilutions of each aliquot were plated on SDA plates. After incubation, the number of colonies was counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL was plotted against time to generate the time-kill curves.
Visualizations: Pathways and Workflows
Proposed Mechanism of Action for this compound
This compound is hypothesized to act similarly to azole antifungals by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[18][19][20] However, its fungicidal activity suggests a more profound disruption of membrane integrity or downstream cellular processes compared to fungistatic azoles.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Fungicidal vs. Fungistatic Determination
The workflow outlines the sequential laboratory procedures used to classify the activity of an antifungal agent.
Caption: Workflow for determining the fungicidal or fungistatic nature of an antifungal agent.
Logical Relationship for Activity Classification
This diagram illustrates the decision-making process based on the experimental outcomes (MFC/MIC ratio and time-kill results) to classify the antifungal agent.
Caption: Decision logic for classifying antifungal activity based on key experimental data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluconazole - Wikipedia [en.wikipedia.org]
- 3. ANTIFUNGAL AGENTS | Harrison's Manual of Medicine [harrisons.unboundmedicine.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. Determination of Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Fungizone (Amphotericin B): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of the minimum fungicidal concentration [bio-protocol.org]
- 15. Frontiers | Study of Lavandula dentata, Salvia rosmarinus, and Cymbopogon citratus essential oils profile and antifungal activity of their mixture against the gray mold Botrytis cinerea [frontiersin.org]
- 16. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. davidmoore.org.uk [davidmoore.org.uk]
- 19. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungals drugs classification,mechanism of action uses and adverse effects | PPT [slideshare.net]
Safety Operating Guide
Proper Disposal of Antifungal Agent 25: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, broad-spectrum antifungal agents is paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Antifungal Agent 25, a research-grade compound. The following procedures are based on established best practices for the management of laboratory chemical waste and are intended to provide essential safety and logistical information.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.
Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through an approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound waste."
-
This container should be made of a material compatible with the compound and any solvents used.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Preparing for Disposal:
-
For solid waste (e.g., unused compound, contaminated labware), place it directly into the labeled hazardous waste container.
-
For liquid waste (e.g., solutions containing the compound), use a sealable, leak-proof container. If necessary, absorb the liquid with a non-reactive absorbent material (e.g., vermiculite or sand) before placing it in the solid waste container.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to schedule a pickup.
-
Provide them with all necessary information about the waste, including the name of the compound and an estimate of the quantity.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and disposal of laboratory-grade chemical waste. These are general guidelines; always refer to your institution's specific protocols.
| Parameter | Guideline | Notes |
| Storage of Waste | < 1 year | Accumulation time for hazardous waste in a satellite accumulation area. |
| Container Size | Typically ≤ 5 gallons (approx. 19 liters) | Varies by institutional policy. |
| pH of Aqueous Waste | Generally between 6.0 and 9.0 | For potential neutralization before disposal, if deemed safe and appropriate. |
| Working Concentration | As low as reasonably achievable | To minimize the quantity of hazardous waste generated. |
Experimental Protocols Cited
The procedures outlined in this document are based on a synthesis of best practices from laboratory safety manuals and hazardous waste management guidelines. Specific experimental protocols for the inactivation or neutralization of this compound are not publicly available and would require detailed knowledge of its chemical properties, as provided in the manufacturer's Safety Data Sheet.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision pathway for segregating solid and liquid waste.
Essential Safety and Handling Guide for Potent Antifungal Agents
Reference Compound: Amphotericin B
This document provides crucial safety and logistical information for handling potent antifungal agents in a research setting, using Amphotericin B as a representative compound, hereafter referred to as "Antifungal Agent 25." The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, experimentation, and disposal.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against exposure to potent antifungal compounds. The following table summarizes the required PPE for handling this compound.
| Personal Protective Equipment | Specifications and Use |
| Eye/Face Protection | Chemical safety goggles or a full-face shield are mandatory to prevent contact with eyes. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374. Inspect gloves for any tears or holes before use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn. Long-sleeved clothing is required to cover all exposed skin. |
| Respiratory Protection | For powdered forms or when generating aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary. Work in a well-ventilated area, preferably a chemical fume hood. |
Occupational Exposure Limits: As of the latest safety data, specific occupational exposure limits (OELs) for Amphotericin B have not been established by major regulatory bodies.[1][2] Therefore, it is critical to handle this compound with the assumption that it is highly potent and to minimize all potential exposure through the consistent use of the PPE outlined above and by following proper handling procedures.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and environmental protection.
Handling and Storage Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[3] |
| Stock Solutions | Collect in a designated, sealed hazardous waste container for chemical waste. Do not pour down the drain.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solid waste. |
| Contaminated Liquid Media | Treat with a suitable chemical deactivating agent if available and approved by your institution's safety office, or collect as hazardous liquid waste. Some institutions may permit autoclaving for heat-labile antifungals, but this must be verified.[4] |
| Contaminated PPE | Dispose of as hazardous solid waste in a sealed bag or container. |
Mechanism of Action: Signaling Pathway
This compound (Amphotericin B) exerts its fungicidal effect by disrupting the integrity of the fungal cell membrane. The primary target is ergosterol, a sterol component unique to fungal cell membranes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
